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  • Product: [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-
  • CAS: 52709-85-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-, a significant liquid crystal material. Intended for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-, a significant liquid crystal material. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes core chemical data with practical insights into its handling and application.

Core Molecular Identity and Physical Characteristics

[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-, commonly known in liquid crystal research as 9CB, is a calamitic (rod-shaped) liquid crystal. Its molecular structure, consisting of a rigid biphenyl core, a polar cyano group, and a flexible nonyl alkyl chain, dictates its unique mesomorphic properties.

Table 1: Core Identification and Physical Properties

ParameterValueSource(s)
Chemical Name [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-
Synonyms 4'-Nonyl-[1,1'-biphenyl]-4-carbonitrile, 4-Cyano-4'-nonylbiphenyl, 9CB[]
CAS Number 52709-85-0[2][3]
Molecular Formula C₂₂H₂₇N[2]
Molecular Weight 305.46 g/mol [2]
Appearance White to almost white powder or crystalline solid[]
Melting Point 42 °C (315.15 K)[2]
Boiling Point 220 °C at 2 mmHg
LogP 7.47[3]

The long nonyl chain contributes to the molecule's relatively low melting point and influences the temperature range of its liquid crystalline phases. The strong dipole moment from the nitrile group is a key factor in its positive dielectric anisotropy, a crucial property for its application in display technologies.[4]

Spectroscopic and Crystallographic Characterization

A thorough understanding of a compound's structure and purity relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • Aromatic Protons (7.2-7.7 ppm): The eight protons on the biphenyl core will appear as a series of complex multiplets. The protons ortho to the cyano group are expected to be the most downfield due to the electron-withdrawing nature of the nitrile.

  • Alkyl Chain Protons (0.8-2.7 ppm): The nonyl chain will exhibit characteristic aliphatic signals. The benzylic protons (alpha to the biphenyl ring) will be a triplet around 2.6-2.7 ppm. The terminal methyl group will be a triplet around 0.8-0.9 ppm, and the intervening methylene groups will appear as a broad multiplet between 1.2 and 1.6 ppm.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • Biphenyl Carbons (110-146 ppm): The twelve carbons of the biphenyl core will resonate in this region. The carbon attached to the cyano group and the quaternary carbons linking the two phenyl rings will have distinct chemical shifts.

  • Nitrile Carbon (~119 ppm): The carbon of the cyano group typically appears in this region.

  • Alkyl Chain Carbons (14-36 ppm): The nine carbons of the nonyl chain will show characteristic aliphatic signals.

Infrared (IR) Spectroscopy

The IR spectrum of 9CB is characterized by several key absorption bands that correspond to its functional groups.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~2225-C≡N (Nitrile)Stretching
~2850-2960C-H (Alkyl)Stretching
~1600, ~1490C=C (Aromatic)Stretching
~820C-H (Aromatic)Out-of-plane bending

The strong, sharp peak around 2225 cm⁻¹ is a definitive indicator of the nitrile group. The multiple peaks in the 2850-2960 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the nonyl chain.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 9CB would be expected to show a prominent molecular ion peak (M⁺) at m/z = 305. The fragmentation pattern would likely involve the loss of alkyl fragments from the nonyl chain and cleavage of the biphenyl linkage.

Crystallographic Data

The crystal structure of 4-n-nonyl-4'-cyanobiphenyl has been reported, providing valuable insights into the solid-state packing of the molecules.[5] This information is critical for understanding the transition from the crystalline solid to the liquid crystalline phase. The elongated molecules typically arrange in a layered, interdigitated fashion.

Solubility Profile

The solubility of [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- is dictated by its amphiphilic nature, possessing a large nonpolar alkyl chain and a polar cyano-biphenyl head.

Table 3: Predicted Solubility in Common Organic Solvents

SolventPolarityPredicted SolubilityRationale
Toluene NonpolarHighFavorable van der Waals interactions with the biphenyl core and nonyl chain.
Hexane NonpolarModerate to HighGood solubility due to the long nonyl chain, though the polar head may limit it slightly.
Chloroform PolarHighGood balance of polarity to solvate both the polar and nonpolar regions of the molecule.
Acetone Polar AproticModerateThe polar nature of acetone interacts well with the cyano group, but less so with the long alkyl chain.
Ethanol Polar ProticLow to ModerateThe hydrogen bonding capability of ethanol is not well matched with the molecule's structure.
DMSO Polar AproticLowThe high polarity of DMSO makes it a poor solvent for the large nonpolar part of the molecule.

For purification, recrystallization from a solvent like ethanol or a mixed solvent system such as ethanol/heptane is often effective.[6]

Synthesis and Purification

The synthesis of 4-alkyl-4'-cyanobiphenyls is well-established, with the Suzuki-Miyaura cross-coupling reaction being a common and efficient method.[7]

Proposed Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol outlines a reliable method for the synthesis of [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-.

Diagram 1: Synthetic Workflow

G reagents 4-bromobenzonitrile + (4-nonylphenyl)boronic acid reaction Suzuki-Miyaura Coupling Reflux, N₂ atmosphere reagents->reaction catalyst Pd(PPh₃)₄ Na₂CO₃ (aq) catalyst->reaction solvent Toluene/Ethanol solvent->reaction workup Aqueous Workup Extraction with Ethyl Acetate reaction->workup purification Column Chromatography (Silica gel, Hexane/Ethyl Acetate) workup->purification product [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- purification->product

Caption: Proposed synthetic workflow for [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-nonylphenyl)boronic acid (1.0 equivalent), 4-bromobenzonitrile (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).

  • Solvent and Base Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed 3:1 mixture of toluene and ethanol, followed by a degassed 2M aqueous solution of sodium carbonate (3.0 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- as a white solid.

Liquid Crystalline Properties

The defining characteristic of [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- is its liquid crystalline behavior. It exhibits both smectic A and nematic phases.

Table 4: Phase Transition Temperatures

TransitionTemperature (K)Temperature (°C)Enthalpy (kJ/mol)Source
Crystal to Smectic A313.740.55-[2]
Smectic A to Nematic320.847.650.005[2]
Nematic to Isotropic322.749.551.200[2]

The presence of a nematic phase over a narrow temperature range and a smectic A phase makes 9CB a valuable component in liquid crystal mixtures to modulate the overall phase behavior and physical properties.

Dielectric Anisotropy and Birefringence

Safety and Handling

[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- is classified as harmful. Appropriate safety precautions should be taken during its handling and use.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Precautionary Measures: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

Applications

The primary application of [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- is as a component in liquid crystal mixtures for electro-optical devices. Its specific properties can be leveraged to:

  • Modify the temperature range of the nematic phase.

  • Adjust the dielectric anisotropy and birefringence of the mixture.

  • Influence the viscoelastic properties of the final formulation.

Its role is often to act as a smectogen, introducing smectic phases or modifying the stability of existing smectic phases in mixtures.

Conclusion

[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- is a well-characterized liquid crystal with a rich set of chemical and physical properties that make it a valuable material in the field of materials science. This guide has provided a detailed overview of its molecular structure, spectroscopic and crystallographic data, solubility, synthesis, and liquid crystalline behavior. A thorough understanding of these properties is essential for its effective use in research and development, particularly in the formulation of advanced liquid crystal mixtures for display and other electro-optical applications.

References

  • Systematic Investigation on unsymmetrical mesogenic... (n.d.).
  • Calculation of molecular, dielectric and optical properties of 4'-n-pentyl-4-cyano-biphenyl (5CB): Liquid Crystals. (2010). Taylor & Francis Online.
  • 4'-nonyl[1,1'-biphenyl]-4-carbonitrile. (n.d.). NIST WebBook.
  • High Birefringence Liquid Crystals. (2013). MDPI.
  • n-ALKYL-4-CYANOBIPHEMYLS 1. Introduction: The importance of liquid crystals with strong. (n.d.).
  • Biphenyl-4,4'-dicarbonitrile - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Infrared Spectra of Liquid Crystal Mixtures and Analysis by Gaussian... (2006).
  • Liquid crystal alignment capabilities on rubbed organic solvent soluble polyimide surfaces with trifluoromethyl moieties. (2010). Taylor & Francis Online.
  • Synthetic method of 4-cyanobiphenyl. (n.d.).
  • [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-. (2018). SIELC Technologies.
  • One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. (2016). PMC - NIH.
  • Dielectric anisotropy of nematic 4-pentil-4′-cyanobiphenyl. (2025).
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • 4'-Octyl[1,1'-biphenyl]-4-carbonitrile(52709-84-9) 13 C NMR. (n.d.). ChemicalBook.
  • Anomalous Magnetic Field Induced Birefringence in 4'-n-Heptiloxy-4-Cyanobiphenyl in Isotropic Phase. (2025).
  • Buy 4-Hexyl-4'-cyanobiphenyl | 41122-70-7. (2023). Smolecule.
  • 4'-nonyl[1,1'-biphenyl]-4-carbonitrile. (n.d.). NIST WebBook.
  • Two-dimensional FT-IR correlation analysis of the phase transitions in a liquid crystal, 4 '-n-octyl-4-cyanobiphenyl (8CB) | Request PDF. (2025).
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Thermodynamic Assessment of Smectic A−Nematic Tricritical Points through the Equal Gibbs Energy Analysis | The Journal of Physical Chemistry B. (2008).
  • Dielectric and thermodynamic study on the liquid crystal dimer α-(4-cyanobiphenyl-4'-oxy)-ω-(1-pyreniminebenzylidene-4'-oxy)undecane (CBO11O·Py). (2011). PubMed.
  • STUDY OF OPTICAL BIREFRINGENCE OF OCTYLOXY... (n.d.).
  • 己基-(1,1′-联苯基)-4-腈. (n.d.). Sigma-Aldrich.
  • 4'-(Octyloxy)-4-biphenylcarbonitrile(52364-73-5) 1 H NMR. (n.d.). ChemicalBook.
  • Building Blocks of the Protective Suberin Plant Polymer Self-Assemble into Lamellar Structures with Antibacterial Potential | ACS Omega. (2022).
  • Transient photoconductivity, dielectric anisotropy and elastic constants properties of 4-n-hexyl-4'-cyanobiphenyl (6CB)
  • CAS 52709-85-0 4-Cyano-4'n-nonylbiphenyl. (n.d.). BOC Sciences.
  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applic
  • Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
  • Structure of the n-alkane binary solid n-C19H40/n-C21H44 by infrared spectroscopy and calorimetry | The Journal of Physical Chemistry. (n.d.).
  • 4'-(Pentyloxy)(1,1'-biphenyl)-4-carbonitrile | C18H19NO | CID 104171. (n.d.). PubChem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • 4-Cyano-4'-pentylbiphenyl. (n.d.). Wikipedia.
  • MSBNK-Fac_Eng_Univ_Tokyo-JP008422. (2008). MassBank.
  • 4 -Pentyl-4-biphenylcarbonitrile liquid crystal (nem

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Exploratory

4'-nonyl-[1,1'-biphenyl]-4-carbonitrile physical characteristics

An In-depth Technical Guide to the Physical Characteristics of 4'-nonyl-[1,1'-biphenyl]-4-carbonitrile Introduction 4'-nonyl-[1,1'-biphenyl]-4-carbonitrile, commonly referred to as 9CB in liquid crystal research, is a th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Characteristics of 4'-nonyl-[1,1'-biphenyl]-4-carbonitrile

Introduction

4'-nonyl-[1,1'-biphenyl]-4-carbonitrile, commonly referred to as 9CB in liquid crystal research, is a thermotropic liquid crystal belonging to the 4-alkyl-4'-cyanobiphenyl class of molecules. Its defining characteristic is the presence of a long nine-carbon alkyl chain (nonyl group) and a polar cyano (nitrile) group at opposite ends of a rigid biphenyl core. This molecular architecture imparts the properties of a liquid crystal, a state of matter with properties between those of a conventional liquid and a solid crystal. This guide provides a comprehensive overview of the core physical characteristics of 4'-nonyl-[1,1'-biphenyl]-4-carbonitrile, offering insights into its thermal behavior, solubility, and the analytical methods used for its characterization. This document is intended for researchers, materials scientists, and professionals in drug development who may utilize biphenyl derivatives in their work.

Molecular and Chemical Identity

The identity of a compound is fundamentally defined by its structure and associated chemical identifiers. These parameters are critical for sourcing, regulatory compliance, and computational modeling.

Chemical Structure

The structure of 4'-nonyl-[1,1'-biphenyl]-4-carbonitrile is composed of a biphenyl nucleus, which provides structural rigidity. A flexible nonyl chain is attached at the 4'-position, while a strongly polar carbonitrile group is at the 4-position. This amphiphilic nature is crucial for the formation of its liquid crystalline phases.

Caption: Chemical structure of 4'-nonyl-[1,1'-biphenyl]-4-carbonitrile.

Chemical Identifiers
IdentifierValueReference
IUPAC Name 4'-nonyl-[1,1'-biphenyl]-4-carbonitrile[1]
Common Name 4-Nonyl-4'-cyanobiphenyl (9CB)[1]
CAS Number 52709-85-0[1][2]
Molecular Formula C₂₂H₂₇N[1][2]
Molecular Weight 305.46 g/mol [1][2]
InChI Key REDSMJNHKIHBTE-UHFFFAOYSA-N[1][2]

Core Physical Characteristics

The physical properties of 9CB are dominated by its liquid crystalline nature. Its behavior is highly temperature-dependent, exhibiting multiple distinct phases between the solid and isotropic liquid states.

Physical PropertyValueReference
Appearance White powder/crystalsInferred from analogs[3][4][5]
Fusion (Melting) Point 313.7 K (40.55 °C)[1]
Smectic A → Nematic Transition 320.8 K (47.65 °C)[1]
Nematic → Isotropic Transition 322.7 K (49.55 °C)[1]
LogP (Octanol-Water Partition) 7.47[2]
Water Solubility Insoluble (predicted)Inferred from LogP and analogs[2][6]
Thermal Properties and Phase Transitions

As a thermotropic liquid crystal, 9CB exhibits a series of phase transitions upon heating. These transitions are endothermic events that can be precisely measured. The sequence of phases is critical to its application in displays and sensors, as the material's optical and dielectric properties change dramatically at each transition.

  • Crystalline Solid to Smectic A: At 40.55 °C, the solid crystal melts into the Smectic A phase.[1] In this phase, molecules align in layers, with the long molecular axis oriented perpendicular to the layer plane.

  • Smectic A to Nematic: With further heating to 47.65 °C, a transition to the Nematic phase occurs.[1] The layered structure is lost, but the molecules retain a general directional alignment (orientational order). This is the phase most commonly used in liquid crystal displays (LCDs).

  • Nematic to Isotropic Liquid: At 49.55 °C, the material undergoes its final transition to a true isotropic liquid, where all molecular order is lost.[1] This is also known as the clearing point.

The thermodynamic parameters associated with these transitions provide insight into the molecular ordering and intermolecular forces.[1]

TransitionTemperature (K)ΔH (kJ/mol)ΔS (J/mol·K)
Smectic A → Nematic320.80.0050.02
Nematic → Isotropic322.71.2003.7
Solubility and Partitioning Behavior

The molecular structure of 9CB, with its large, nonpolar biphenyl core and long alkyl chain, makes it highly hydrophobic. Its calculated octanol-water partition coefficient (LogP) of 7.47 indicates a strong preference for nonpolar environments over aqueous ones.[2] Consequently, 9CB is considered insoluble in water but should be readily soluble in common organic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran.[2][6] This characteristic is fundamental for its purification via reverse-phase chromatography and for its formulation into mixtures and devices.

Experimental Methodologies for Characterization

Validating the identity, purity, and physical properties of 4'-nonyl-[1,1'-biphenyl]-4-carbonitrile requires robust analytical techniques. The following sections detail standard protocols for thermal and chromatographic analysis.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Causality: DSC is the premier technique for characterizing the thermal transitions of liquid crystals. It measures the heat flow into or out of a sample as a function of temperature. This allows for the precise determination of transition temperatures (as peaks or shifts in the baseline) and the enthalpy (ΔH) of these transitions (by integrating the peak area). This data is crucial for defining the operational temperature range of the liquid crystal.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 9CB into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a temperature below the melting point (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the final clearing point (e.g., 70 °C).

    • Hold for 2-5 minutes to ensure thermal equilibrium.

    • Cool the sample at the same rate back to the starting temperature.

  • Data Analysis: Analyze the heat flow curve from the second heating cycle to eliminate any effects of the sample's prior thermal history. Identify the onset temperature of the melting peak and the peak temperatures for the liquid crystal phase transitions.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation weigh Weigh 2-5 mg of 9CB seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference Pans seal->load program Run Thermal Program (Heat-Cool-Heat) load->program acquire Acquire Heat Flow Data program->acquire analyze Analyze 2nd Heating Curve acquire->analyze identify Identify Tm and Transition Temps analyze->identify

Caption: Workflow for DSC analysis of liquid crystal phase transitions.

Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

Causality: RP-HPLC is an essential tool for determining the purity of synthetic compounds like 9CB.[2] Due to its hydrophobicity, 9CB interacts strongly with the nonpolar stationary phase of a C18 column. By using a polar mobile phase, impurities with different polarities can be effectively separated, allowing for accurate quantification.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of 9CB in acetonitrile (e.g., 1 mg/mL). Serially dilute to create working standards for calibration if quantification is needed.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 85:15 (Acetonitrile:Water).[2] For mass spectrometry detection, a small amount of formic acid (0.1%) can be added.[2]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the biphenyl core absorbs (e.g., 276-280 nm, inferred from similar compounds).[6]

  • Analysis: Inject 10 µL of the sample solution. The retention time of the main peak corresponds to 9CB. Purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

G cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Run cluster_analysis Data Analysis dissolve Dissolve 9CB in Acetonitrile inject Inject Sample onto C18 Column dissolve->inject prepare_mp Prepare Mobile Phase (ACN/Water) separate Isocratic Elution prepare_mp->separate inject->separate detect UV Detection (~280 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: General workflow for purity analysis of 9CB by RP-HPLC.

Conclusion

4'-nonyl-[1,1'-biphenyl]-4-carbonitrile is a well-characterized liquid crystal with distinct, sequential phase transitions from a crystalline solid to smectic A, then to a nematic phase, and finally to an isotropic liquid. Its high hydrophobicity, defined by a LogP of 7.47, dictates its solubility in organic solvents and its analytical behavior in reverse-phase chromatography.[2] The physical characteristics detailed in this guide, particularly the thermal transition temperatures, are fundamental to its application in materials science. The provided methodologies for DSC and HPLC serve as a validated framework for the quality control and characterization of this and similar liquid crystalline materials.

References

  • NIST. 4'-nonyl[1,1'-biphenyl]-4-carbonitrile. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

  • PubChem. (1,1'-Biphenyl)-4-carbonitrile, 4'-(hexyloxy)-. National Center for Biotechnology Information. Available from: [Link]

  • Guo, L., et al. (2009). Thermal conductivity of the nematic liquid crystal 4-n-pentyl-4'-cyanobiphenyl. Physical Review E, 79(4), 041705.
  • PubChem. 4'-(Pentyloxy)(1,1'-biphenyl)-4-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

  • SIELC Technologies. (2018). [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-. Available from: [Link]

  • PubChem. (1,1'-Biphenyl)-4-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Beigi, S., et al. (2020). Supporting Information: The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. New Journal of Chemistry. The Royal Society of Chemistry.
  • Mao, S., et al. (2012). Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • Wikipedia. 4-Cyano-4'-pentylbiphenyl. Available from: [Link]

  • US EPA. [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- - Substance Details. Available from: [Link]

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Foundational

The Discovery of 4'-Nonylbiphenyl-4-carbonitrile: A Technical Guide for Advanced Materials Research

Foreword: The Dawn of a Stable Liquid Crystal Era The advent of stable, room-temperature liquid crystals in the early 1970s marked a pivotal moment in materials science, paving the way for the now-ubiquitous liquid cryst...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Dawn of a Stable Liquid Crystal Era

The advent of stable, room-temperature liquid crystals in the early 1970s marked a pivotal moment in materials science, paving the way for the now-ubiquitous liquid crystal display (LCD) technology. At the forefront of this revolution was the pioneering work of George William Gray and his team at the University of Hull. Their systematic investigation into the synthesis and properties of 4'-alkyl-4-cyanobiphenyls led to the discovery of a family of compounds that combined chemical stability with the desirable electro-optical properties required for display applications. While 4'-pentylbiphenyl-4-carbonitrile (5CB) became the archetypal room-temperature nematic liquid crystal, the exploration of its longer-chain homologues, including 4'-nonylbiphenyl-4-carbonitrile (9CB), was crucial in developing a nuanced understanding of structure-property relationships in this critical class of materials. This guide provides an in-depth technical exploration of the discovery, synthesis, and fundamental properties of 9CB, offering researchers and drug development professionals a comprehensive resource on this important liquid crystal.

The Genesis of Cyanobiphenyls: A Strategic Pursuit of Stability and Performance

The initial drive for the synthesis of the 4'-alkyl-4-cyanobiphenyl series was a direct response to the limitations of existing liquid crystal materials. The UK Ministry of Defence, recognizing the potential of liquid crystal displays, funded the research at the University of Hull to develop materials with a stable nematic phase at ambient temperatures.[1] The breakthrough came in 1972 with the synthesis of 5CB by George William Gray, Ken Harrison, and J.A. Nash.[1] This discovery was a watershed moment, as 5CB was the first member of the cyanobiphenyl family to exhibit a nematic phase at room temperature, a critical requirement for practical display devices.[1]

The core innovation of the cyanobiphenyls lay in their molecular design. The biphenyl core provides a rigid, elongated structure, which is a prerequisite for liquid crystallinity. The terminal cyano (-C≡N) group introduces a strong dipole moment along the long molecular axis, resulting in a large positive dielectric anisotropy (Δε). This positive Δε is essential for the operation of twisted nematic (TN) LCDs, where an applied electric field reorients the molecules to control the passage of light. Furthermore, the absence of a central linking group, which was common in earlier liquid crystal molecules, endowed the cyanobiphenyls with enhanced chemical and photochemical stability.

Following the success of 5CB, the homologous series of 4'-alkyl-4-cyanobiphenyls was synthesized and systematically studied to understand the influence of the alkyl chain length on the mesomorphic and physical properties. This led to the synthesis and characterization of compounds with varying alkyl chain lengths, including the nonyl derivative, 9CB.

Synthesis of 4'-Nonylbiphenyl-4-carbonitrile (9CB): A Modular Approach

The synthesis of 4'-nonylbiphenyl-4-carbonitrile follows a well-established multi-step route common to many 4'-alkyl-4-cyanobiphenyls. The general strategy involves the construction of the alkylbiphenyl core followed by the introduction of the cyano group. While modern methods often employ transition-metal-catalyzed cross-coupling reactions, the classical routes provide a foundational understanding of the chemical principles.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 9CB starts with the disconnection of the cyano group, leading back to a 4'-nonyl-4-bromobiphenyl intermediate. This intermediate can be envisioned as being formed from the coupling of two benzene rings, one functionalized with a nonyl group and the other with a bromine atom. A more practical forward synthesis, however, often involves the acylation of biphenyl, followed by reduction of the ketone and subsequent functional group transformations.

Retrosynthesis 4'-Nonylbiphenyl-4-carbonitrile (9CB) 4'-Nonylbiphenyl-4-carbonitrile (9CB) 4'-Nonyl-4-bromobiphenyl 4'-Nonyl-4-bromobiphenyl 4'-Nonylbiphenyl-4-carbonitrile (9CB)->4'-Nonyl-4-bromobiphenyl Cyanation 4-Nonylbiphenyl 4-Nonylbiphenyl 4'-Nonyl-4-bromobiphenyl->4-Nonylbiphenyl Bromination Biphenyl + Nonanoyl chloride Biphenyl + Nonanoyl chloride 4-Nonylbiphenyl->Biphenyl + Nonanoyl chloride Friedel-Crafts Acylation & Reduction

Caption: Retrosynthetic analysis of 4'-nonylbiphenyl-4-carbonitrile.

Step-by-Step Synthesis Protocol

The following protocol outlines a representative synthesis of 9CB, based on established methods for the preparation of 4'-alkyl-4-cyanobiphenyls.

Step 1: Friedel-Crafts Acylation of Biphenyl

  • Reactants: Biphenyl, Nonanoyl chloride, Anhydrous aluminum chloride (AlCl₃), Dichloromethane (CH₂Cl₂) (solvent).

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ in CH₂Cl₂ at 0 °C, a solution of biphenyl in CH₂Cl₂ is added dropwise.

    • Nonanoyl chloride is then added slowly, maintaining the temperature at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

    • The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid.

    • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield 4-nonanoylbiphenyl as a crude product, which can be purified by recrystallization.

  • Causality: The Friedel-Crafts acylation introduces the nine-carbon chain to the biphenyl core. The use of a Lewis acid catalyst (AlCl₃) is essential to activate the acyl chloride for electrophilic aromatic substitution. The para-substitution is favored due to steric hindrance.

Step 2: Clemmensen or Wolff-Kishner Reduction of the Ketone

  • Reactants (Clemmensen): 4-Nonanoylbiphenyl, Zinc amalgam (Zn(Hg)), Concentrated hydrochloric acid (HCl), Toluene (co-solvent).

  • Procedure (Clemmensen):

    • The ketone is refluxed with amalgamated zinc and concentrated HCl in toluene.

    • The reaction progress is monitored by TLC.

    • After completion, the mixture is cooled, and the organic layer is separated, washed, dried, and concentrated to give 4-nonylbiphenyl.

  • Reactants (Wolff-Kishner): 4-Nonanoylbiphenyl, Hydrazine hydrate, Potassium hydroxide (KOH), Diethylene glycol (solvent).

  • Procedure (Wolff-Kishner):

    • The ketone, hydrazine hydrate, and KOH are heated in diethylene glycol.

    • Water and excess hydrazine are distilled off, and the temperature is raised to complete the reduction.

    • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated.

  • Causality: This step reduces the carbonyl group to a methylene group, completing the formation of the alkyl chain. The choice between Clemmensen (acidic conditions) and Wolff-Kishner (basic conditions) depends on the presence of other functional groups in the molecule.

Step 3: Bromination of 4-Nonylbiphenyl

  • Reactants: 4-Nonylbiphenyl, Bromine (Br₂) or N-Bromosuccinimide (NBS), Iron filings (catalyst, for Br₂), Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (solvent).

  • Procedure:

    • To a solution of 4-nonylbiphenyl in the solvent, a catalytic amount of iron filings is added.

    • A solution of bromine in the same solvent is added dropwise in the dark.

    • The reaction is stirred at room temperature until the bromine color disappears.

    • The reaction mixture is washed with sodium thiosulfate solution to remove excess bromine, followed by water and brine.

    • The organic layer is dried and the solvent evaporated to yield 4'-bromo-4-nonylbiphenyl.

  • Causality: Electrophilic aromatic substitution introduces a bromine atom at the 4'-position, which is activated by the alkyl group and sterically accessible.

Step 4: Cyanation of 4'-Bromo-4-nonylbiphenyl

  • Reactants: 4'-Bromo-4-nonylbiphenyl, Copper(I) cyanide (CuCN), N,N-Dimethylformamide (DMF) or similar polar aprotic solvent.

  • Procedure (Rosenmund-von Braun reaction):

    • The bromo-compound and CuCN are heated at reflux in DMF for several hours.

    • The reaction progress is monitored by TLC.

    • After cooling, the reaction mixture is poured into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes.

    • The product is extracted with an organic solvent.

    • The organic extracts are washed, dried, and the solvent is removed. The crude product is purified by column chromatography and/or recrystallization to afford pure 4'-nonylbiphenyl-4-carbonitrile.

  • Causality: This nucleophilic substitution reaction replaces the bromine atom with a cyano group. The use of a copper salt is crucial for this transformation.

SynthesisWorkflow cluster_0 Core Synthesis cluster_1 Functionalization Biphenyl Biphenyl Acylation Friedel-Crafts Acylation Biphenyl->Acylation NonanoylChloride Nonanoyl Chloride NonanoylChloride->Acylation Ketone 4-Nonanoylbiphenyl Acylation->Ketone Reduction Reduction (Clemmensen or Wolff-Kishner) Ketone->Reduction Alkylbiphenyl 4-Nonylbiphenyl Reduction->Alkylbiphenyl Bromination Bromination Alkylbiphenyl->Bromination BromoIntermediate 4'-Bromo-4-nonylbiphenyl Bromination->BromoIntermediate Cyanation Cyanation (Rosenmund-von Braun) BromoIntermediate->Cyanation FinalProduct 4'-Nonylbiphenyl-4-carbonitrile (9CB) Cyanation->FinalProduct

Caption: Synthetic workflow for 4'-nonylbiphenyl-4-carbonitrile.

Physicochemical and Liquid Crystalline Properties of 9CB

The length of the alkyl chain in the 4'-alkyl-4-cyanobiphenyl series has a profound and predictable effect on the physical and mesomorphic properties of the compounds. As the chain length increases, the melting points and clearing points (the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase) exhibit an alternating (odd-even) effect, while the overall trend is an increase in the stability of more ordered smectic phases.

Physical Properties
PropertyValueSource
IUPAC Name 4'-(nonan-1-yl)-[1,1'-biphenyl]-4-carbonitrileN/A
Common Name 9CBN/A
CAS Number 52709-85-0N/A
Molecular Formula C₂₂H₂₇NN/A
Molecular Weight 305.47 g/mol N/A
Melting Point 42 °C[2]
Boiling Point 220 °C at 2 mmHg[2]
Liquid Crystalline Properties and the Influence of the Nonyl Chain

Unlike the shorter-chain homologues such as 5CB (nematic) and 8CB (smectic A and nematic), 9CB exhibits a more ordered smectic A phase in addition to a nematic phase. The longer nonyl chain promotes stronger intermolecular interactions and a greater tendency for the molecules to self-assemble into layers, which is characteristic of the smectic phase.

Recent computational studies using Density Functional Theory (DFT) have provided insights into the electronic properties of the nCB series, including 9CB. These studies have calculated the dipole moment of 9CB to be approximately 5.99 Debye.[3] The total electronic energy calculations suggest that stability increases with the length of the alkyl chain.[3]

Characterization Techniques for 9CB

The validation of the synthesis and the characterization of the liquid crystalline properties of 9CB rely on a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure of the synthesized 9CB, ensuring the correct connectivity of the biphenyl rings, the nonyl chain, and the cyano group.

  • Infrared (IR) Spectroscopy: The IR spectrum of 9CB will show characteristic absorption bands for the C≡N stretch (around 2230 cm⁻¹), aromatic C-H stretches, and aliphatic C-H stretches.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of 9CB (305.47 g/mol ).

  • Differential Scanning Calorimetry (DSC): DSC is a crucial technique for determining the phase transition temperatures and associated enthalpy changes. For 9CB, this would reveal the transitions from the crystalline solid to the smectic A phase, from the smectic A to the nematic phase, and from the nematic phase to the isotropic liquid (clearing point).

  • Polarized Optical Microscopy (POM): POM is used to visually identify the different liquid crystal phases based on their unique optical textures. The smectic A phase of 9CB would typically exhibit a focal conic or homeotropic texture, while the nematic phase would show a Schlieren or threaded texture.

Applications in Advanced Materials

While not as commonly used as a single component as 5CB, 4'-nonylbiphenyl-4-carbonitrile is a valuable component in liquid crystal mixtures. Its specific properties allow for the fine-tuning of the overall characteristics of a mixture.

  • Lowering Dielectric Anisotropy: In mixtures where a lower positive dielectric anisotropy is desired to optimize the threshold voltage and other display parameters, 9CB can be added to materials with higher Δε.

  • Inducing Smectic Phases: The propensity of 9CB to form a smectic A phase can be utilized to induce or stabilize smectic phases in mixtures, which are of interest for certain types of displays and optical devices.

  • Broadening Temperature Ranges: By mixing 9CB with other liquid crystals, eutectic mixtures can be formed that have a broader liquid crystal temperature range than the individual components.

Conclusion

The discovery of 4'-nonylbiphenyl-4-carbonitrile as part of the broader exploration of the 4'-alkyl-4-cyanobiphenyl series was a significant step in the development of modern liquid crystal science. Its synthesis, characterization, and the understanding of how its nine-carbon alkyl chain influences its physical and mesomorphic properties have contributed to the vast library of knowledge that underpins the design of advanced liquid crystal materials. For researchers in materials science and drug development, 9CB serves as an excellent case study in structure-property relationships and as a versatile component for the formulation of functional liquid crystal mixtures.

References

  • Wikipedia. (2023). 4-Cyano-4'-pentylbiphenyl. [Link]

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of stable, low melting point nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131.
  • Gray, G. W. (1975). The synthesis and properties of liquid crystalline 4-alkoxyl-4″-cyano-p-terphenyls. Journal of the Chemical Society, Perkin Transactions 2, (15), 1749-1753.
  • Ratna, B. R., & Shashidhar, R. (1976).
  • Goulding, M. J. (2002). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Molecular Crystals and Liquid Crystals, 381(1), 1-13.
  • Bradshaw, M. J., McDonnell, D. G., & Raynes, E. P. (1981). Physical properties of nematic materials containing different ring systems. Molecular Crystals and Liquid Crystals, 70(1), 289-300.
  • Özğan, Ş., Yazici, M., & Ateş, K. (2011). Conductance and Dielectric Anisotropy Properties of 4'-Hexyl-4-biphenylcarbonitrile and 4'-Octyloxy-4-biphenylcarbonitrile Liquid Crystals and Their Composite. Asian Journal of Chemistry, 23(7), 3247-3251.
  • Karatas, I., & Alici, O. (2014). Novel oximes including 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile: Synthesis and Characterization. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(2), 65-76.
  • Ramou, E., Palma, S. I. C. J., & Roque, A. C. A. (2023). A room temperature 9CB-based chemical sensor. Sensors, 23(4), 2194.
  • Sharma, A., & Singh, S. (2022). Physical properties of 4-n-pentyl-4′-cyanobiphenyl (n=9,10,11,12) under the effect of external field: A DFT study. International Journal of Research in Engineering and Science, 10(9), 1-7.
  • Al-Saidi, I. A. H. A., & Faisal, S. (2016). Synthesis and Investigation of Phenol Red Dye Doped Polymer Films. Journal of Babylon University/Pure and Applied Sciences, 24(5), 1234-1241.
  • Belyaev, B. A., Drokin, N. A., Shabanov, V. F., & Shepov, V. N. (2001). Dielectric anisotropy of nematic 4-pentil-4′-cyanobiphenyl. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 366(1), 305-312.
  • DoITPoMS. (n.d.). Observing phase transitions. University of Cambridge. [Link]

  • Kelly, S. M. (2022). Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. Crystals, 12(6), 841.
  • ResearchGate. (2017). Investigating of dielectric anisotropy and birefringence of binary liquid crystal mixtures. [Link]

  • ResearchGate. (2015). How can I use a nematic liquid crystal in powder form?. [Link]

  • ResearchGate. (2009). Molecular Interactions in Monolayers of Azo Dye/Liquid Crystal Mixtures at Interfaces. [Link]

  • ResearchGate. (n.d.). Phase transitions in liquid crystals. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Polarized Optical Microscopy of [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-

Introduction: Unveiling the Mesophases of a Quintessential Liquid Crystal [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-, commonly known as 9CB, is a thermotropic liquid crystal that serves as a model system for studying the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Mesophases of a Quintessential Liquid Crystal

[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-, commonly known as 9CB, is a thermotropic liquid crystal that serves as a model system for studying the fundamental physics of phase transitions. Its well-defined smectic A and nematic phases, readily accessible at moderate temperatures, make it an ideal candidate for investigation using polarized optical microscopy (POM). This technique is paramount in the characterization of liquid crystalline materials, as it leverages the inherent optical anisotropy of these mesophases to generate detailed and informative textures.

This guide provides a comprehensive overview of the principles and a detailed protocol for the characterization of 9CB using POM. It is designed for researchers, scientists, and professionals in drug development who seek to understand and apply this powerful analytical technique. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Core Principles: The Interplay of Polarized Light and Anisotropic Matter

Polarized optical microscopy is a contrast-enhancing technique that illuminates a sample with polarized light.[1] The key to its utility in liquid crystal research lies in the property of birefringence , which is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light.[2] Liquid crystal molecules, such as the rod-like 9CB, exhibit orientational order, leading to anisotropic optical properties.[3]

When polarized light enters a birefringent material, it is split into two components: the ordinary ray (o-ray) and the extraordinary ray (e-ray), which travel at different velocities and experience different refractive indices (nₒ and nₑ).[4] This difference in refractive indices is the birefringence, Δn = nₑ - nₒ. Upon exiting the material, these two rays recombine, but with a phase difference, resulting in a change in the polarization state of the light.

A POM setup includes a polarizer and an analyzer, typically oriented perpendicular to each other ("crossed polars"). When a birefringent sample is placed between them, the change in polarization allows light to pass through the analyzer, creating a visible image with characteristic textures and colors. These textures are a direct visualization of the molecular arrangement within the liquid crystal.

Physicochemical Properties of 9CB

A thorough understanding of the material's properties is crucial for designing and interpreting POM experiments.

PropertyValueSource
Chemical Formula C₂₂H₂₇N
Molecular Weight 305.46 g/mol
Crystal to Smectic A Transition ~41.0 °C (314.15 K)
Smectic A to Nematic Transition ~47.7 °C (320.85 K)
Nematic to Isotropic Transition ~49.8 °C (323.05 K)
Birefringence (Δn) Temperature and wavelength dependent. Typically in the range of 0.1-0.2 for similar cyanobiphenyls.General LC Property

Experimental Workflow: From Sample Preparation to Image Analysis

The following diagram outlines the comprehensive workflow for the POM analysis of 9CB.

experimental_workflow Experimental Workflow for POM of 9CB cluster_prep Sample Preparation cluster_pom POM Analysis cluster_analysis Data Analysis clean 1. Clean Glass Substrates assemble 2. Assemble LC Cell clean->assemble Meticulous cleaning prevents defects fill 3. Fill Cell with 9CB assemble->fill Capillary action in isotropic phase setup 4. Microscope Setup fill->setup Mount sample on temperature-controlled stage heat 5. Controlled Heating setup->heat Heat to isotropic phase to erase thermal history cool 6. Controlled Cooling & Observation heat->cool Slow cooling rate for equilibrium textures capture 7. Image & Video Capture cool->capture Record at key transition points identify 8. Texture Identification capture->identify Compare with known liquid crystal textures correlate 9. Correlate with Temperature identify->correlate Map textures to specific phases

Caption: A flowchart of the key stages in the polarized optical microscopy analysis of 9CB.

Detailed Protocols

Part 1: Liquid Crystal Cell Preparation

This protocol ensures a clean, well-defined sample environment, which is critical for observing defect-free liquid crystal textures.

Materials:

  • Microscope slides and cover slips

  • [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- (9CB)

  • Solvents for cleaning (e.g., acetone, isopropanol, deionized water)

  • Spacers of desired thickness (e.g., Mylar film, 5-20 µm)

  • Hot plate

  • Syringe and needle

  • UV-curable epoxy and UV lamp (optional, for sealing)

  • Lint-free wipes

Protocol:

  • Substrate Cleaning (Causality: To prevent surface-induced defects and ensure uniform alignment):

    • Thoroughly clean the microscope slides and cover slips. A recommended procedure is sequential sonication in a cleaning solution (e.g., Decon 90), deionized water, acetone, and finally isopropanol.

    • Dry the substrates with a stream of dry nitrogen or in a clean oven. The surfaces must be free of any particulate or organic residue.

  • Cell Assembly:

    • Place two small pieces of the spacer material on the microscope slide, parallel to each other and separated by a distance slightly less than the width of the cover slip.

    • Carefully place the cover slip on top of the spacers, creating a thin gap.

    • If a sealed cell is desired, apply a thin line of UV-curable epoxy along two opposite edges of the cover slip and cure with a UV lamp. Leave two edges open for filling.

  • Filling the Cell (Causality: Filling in the isotropic phase prevents flow-induced alignment and the formation of shear-related defects):

    • Place the assembled cell on a hot plate and heat it to a temperature above the nematic-isotropic transition of 9CB (~55 °C is a safe temperature).

    • Place a small amount of solid 9CB on the hot plate to melt.

    • Using a clean syringe, draw up the molten 9CB.

    • Carefully place a small drop of the molten 9CB at one of the open edges of the cell. The liquid crystal will be drawn into the cell by capillary action.

    • Once the cell is filled, it can be sealed with UV-curable epoxy if desired.

Part 2: Polarized Optical Microscopy Analysis

This protocol details the systematic observation of the phase transitions of 9CB.

Equipment:

  • Polarizing optical microscope with a rotating stage

  • Hot stage with a programmable temperature controller

  • Digital camera for microscopy

Protocol:

  • Microscope Setup:

    • Turn on the microscope's light source.

    • Cross the polarizer and analyzer. The field of view should be dark.

    • Place the prepared 9CB cell on the hot stage and secure it.

  • Thermal Cycling and Observation:

    • Heating:

      • Heat the sample to the isotropic phase (~55 °C) and hold for a few minutes to ensure a uniform, non-birefringent state. The field of view will be completely dark. This step erases any previous thermal history and molecular alignment.

    • Cooling and Observation:

      • Slowly cool the sample at a controlled rate (e.g., 0.1-1.0 °C/min). A slow cooling rate is crucial for the formation of well-defined, equilibrium textures.

      • Isotropic to Nematic Transition (~49.8 °C): Observe the nucleation and growth of birefringent nematic droplets from the dark isotropic phase. As the nematic phase fully develops, a characteristic schlieren texture will appear, featuring dark brushes emanating from point defects (disclinations).

      • Nematic to Smectic A Transition (~47.7 °C): As the sample is further cooled, the schlieren texture of the nematic phase will be replaced by the focal-conic fan texture of the smectic A phase. This texture is characterized by fan-shaped domains and polygonal defects.

      • Smectic A to Crystal Transition (~41.0 °C): Upon further cooling, the liquid crystalline textures will be replaced by the crystalline solid. This transition may be less visually dramatic under POM, often appearing as a change in brightness or the propagation of a crystallization front.

  • Image Capture:

    • Capture images and videos at each phase transition and within each mesophase to document the characteristic textures.

Expected Optical Textures of 9CB

The following diagram illustrates the relationship between temperature, phase, and the expected optical textures for 9CB upon cooling.

phase_transitions Phase Transitions and Optical Textures of 9CB (on Cooling) T1 T1 T2 T2 T1->T2 Nucleation of birefringent droplets T3 T3 T2->T3 Appearance of fan-like domains T4 T4 T3->T4 Solidification front

Caption: A schematic of the phase sequence and corresponding optical textures of 9CB observed upon cooling.

Conclusion and Further Applications

The polarized optical microscopy of [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- provides a clear and instructive example of the characterization of liquid crystalline materials. The distinct and well-defined optical textures of the nematic and smectic A phases allow for the precise determination of transition temperatures and the study of defect structures. The protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible results.

Beyond simple phase identification, POM can be used to study the effects of external stimuli, such as electric or magnetic fields, on the molecular alignment of 9CB. Furthermore, by incorporating 9CB into composite materials or drug delivery systems, POM can be a powerful tool for visualizing the distribution and interaction of the liquid crystal within these more complex systems.

References

  • Marino, A. (n.d.). Optical studies of liquid crystals. Il Nuovo Cimento C. Retrieved from [Link]

  • DoITPoMS. (n.d.). Liquid Crystals. University of Cambridge. Retrieved from [Link]

  • Wu, S. T., & Wu, C. S. (2004). Refractive Indices of Liquid Crystals for Display Applications. In S. T. Wu & D. K. Yang (Eds.), Reflective Liquid Crystal Displays (pp. 231-262). John Wiley & Sons, Ltd.
  • Kitzerow, H. S., & Bahr, C. (Eds.). (2007). Chirality in Liquid Crystals. Springer.
  • Wikipedia. (n.d.). Birefringence. Retrieved from [Link]

  • NIST. (n.d.). [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • George, A. K. (1998). Optical anisotropy of nematic liquid crystals. Physics and Chemistry of Liquids, 37(1), 65-71.
  • Li, J., & Wu, S. T. (2004). Temperature effect on liquid crystal refractive indices. Journal of Applied Physics, 95(3), 896-901.
  • Hindi, S. (2016). Birefringence of bio-based liquid crystals. International Journal of Innovative Research in Science, Engineering and Technology, 5(3), 3245-3251.
  • Toko, Y., et al. (2013). Large extraordinary refractive index in highly birefringent nematic liquid crystals of dinaphthyldiacetylene-based materials.
  • Liu, Z., et al. (2022). Optical Differentiation and Edge Detection Based on Birefringence of Uniaxial Crystals. Photonics, 9(11), 841.
  • DoITPoMS. (n.d.). Liquid crystals. University of Cambridge. Retrieved from [Link]

  • DoITPoMS. (n.d.). Liquid Crystals (all content). University of Cambridge. Retrieved from [Link]

  • SIELC Technologies. (n.d.). [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)-. Retrieved from [Link]

  • Kędzierski, J., et al. (2014). Optical properties of a liquid crystal with small ordinary and extraordinary refractive indices and small optical anisotropy. Opto-Electronics Review, 22(3), 162-165.
  • NIST. (n.d.). [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • RRI Digital Repository. (2011). OPTICAL AND DIELECTRIC PROPERTIES OF LIQUID CRYSTALS AND LIQUID CRYSTAL NANOCOMPOSITES. Retrieved from [Link]

  • Contreras-Cáceres, A. J., et al. (2022). The experimental average refractive index of liquid crystals and its prediction from the anisotropic indices. Physical Chemistry Chemical Physics, 24(11), 6649-6658.
  • NIH. (2024). Controlling the Optical Properties of Transparent Auxetic Liquid Crystal Elastomers. Retrieved from [Link]

  • PublishersPanel.com. (n.d.). Optical properties of liquid crystals. Retrieved from [Link]

  • Nikon's MicroscopyU. (n.d.). Polarized Light Microscopy Literature References. Retrieved from [Link]

  • Weaver, R. (2003). Rediscovering polarized light microscopy.

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Application

Application Note: Characterization of 4-nonyl-4'-cyanobiphenyl Liquid Crystal Phase Transitions using Fourier-Transform Infrared (FTIR) Spectroscopy

Introduction: The Significance of 4-nonyl-4'-cyanobiphenyl (9CB) 4-nonyl-4'-cyanobiphenyl (9CB) is a thermotropic liquid crystal, a class of materials that exhibits phases intermediate between a conventional liquid and a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-nonyl-4'-cyanobiphenyl (9CB)

4-nonyl-4'-cyanobiphenyl (9CB) is a thermotropic liquid crystal, a class of materials that exhibits phases intermediate between a conventional liquid and a solid crystal.[1] Composed of a rigid biphenyl core, a polar cyano (-C≡N) group, and a flexible nonyl (-C9H19) alkyl chain, 9CB's molecular structure gives rise to distinct liquid crystalline phases upon temperature changes. These materials are paramount in the development of optical and electronic devices, most notably liquid-crystal displays (LCDs).[2] The orientation of liquid crystal molecules, and thus the material's bulk properties, can be controlled by external stimuli like electric fields, temperature, and surfaces.[3][4]

Fourier-Transform Infrared (FTIR) spectroscopy is an exceptionally powerful and non-destructive analytical technique for investigating the molecular structure and phase transitions of liquid crystals like 9CB.[5] By probing the vibrational modes of the molecule's constituent chemical bonds, FTIR can provide detailed information on:

  • Molecular Conformation: Changes in the arrangement of the alkyl chain.

  • Intermolecular Interactions: Variations in the environment of the polar cyano group.

  • Phase Transitions: Identifying the precise temperatures at which the material transitions between solid, liquid crystal (e.g., smectic, nematic), and isotropic liquid phases.[6][7]

This application note provides a comprehensive guide and detailed protocols for the characterization of 9CB using temperature-dependent FTIR spectroscopy. It is intended for researchers in materials science, chemistry, and drug development who are leveraging the unique properties of liquid crystalline systems.

Scientific Principles: Probing Molecular Vibrations in 9CB

FTIR spectroscopy operates by passing infrared radiation through a sample.[8] Molecules absorb radiation at specific frequencies that correspond to the energy required to excite their bonds into a higher vibrational state. The resulting spectrum is a plot of absorbed intensity versus wavenumber (cm⁻¹), creating a unique "molecular fingerprint."[9]

For 9CB, several key vibrational modes serve as sensitive reporters of its structural and phase state:

  • C≡N Stretch (Nitrile Group): This is a strong, sharp, and well-defined peak typically found in the 2220-2240 cm⁻¹ region for aromatic nitriles.[10][11] Its exact position is highly sensitive to the local electrostatic environment. Changes in molecular packing and intermolecular dipole-dipole interactions during phase transitions can cause measurable shifts in this peak's frequency.[10][12]

  • C-H Stretches (Alkyl Chain & Aromatic Rings): The stretching vibrations of C-H bonds in the nonyl chain appear in the 2800-3000 cm⁻¹ range.[11] The aromatic C-H stretches are found at slightly higher wavenumbers, typically 3000-3100 cm⁻¹. The conformation and mobility of the alkyl chain change significantly between the ordered crystalline phase and the more fluid liquid crystal and isotropic phases, which can be observed in the shape and intensity of these peaks.

  • C=C Stretches (Biphenyl Rings): The aromatic ring stretching vibrations occur in the 1400-1650 cm⁻¹ region.[11] These peaks can provide information about the orientation of the rigid biphenyl core.

By monitoring these characteristic bands as a function of temperature, one can precisely map the phase transitions of 9CB.[5][6]

Experimental Design and Protocols

Materials and Equipment
  • Sample: 4-nonyl-4'-cyanobiphenyl (9CB), >98% purity.

  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Temperature-Controlled Sample Holder: A heated/cooled transmission cell or an Attenuated Total Reflectance (ATR) accessory with a temperature controller (e.g., Peltier-based).

  • Infrared-Transparent Windows: Potassium Bromide (KBr) or Barium Fluoride (BaF₂) windows for transmission measurements. A diamond or germanium crystal for ATR measurements.

  • Sample Preparation Tools: Spatula, agate mortar and pestle (for solid-phase analysis if needed), and appropriate cleaning solvents (e.g., spectroscopic grade methylene chloride or ethanol).[13]

Experimental Workflow Diagram

The overall experimental process is depicted below. This workflow ensures reproducibility and high-quality data acquisition.

FTIR_Workflow FTIR Analysis Workflow for 9CB cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis Prep Place 9CB sample onto IR window or ATR crystal Heat Heat sample above isotropic transition temperature to ensure uniformity Prep->Heat Cool Cool to starting temperature to form a thin, uniform film Heat->Cool Background Acquire background spectrum of empty, heated cell/ATR Equilibrate Set initial temperature and allow to equilibrate Background->Equilibrate Loop for each temperature point Collect Collect sample spectrum Equilibrate->Collect Loop for each temperature point Ramp Ramp temperature to next setpoint Collect->Ramp Loop for each temperature point Ramp->Equilibrate Loop for each temperature point Process Perform baseline correction and normalization Identify Identify key peaks (C≡N, C-H, C=C) Process->Identify Track Track peak position, FWHM, and intensity vs. Temperature Identify->Track Plot Plot spectral parameters to determine transition temps Track->Plot

Caption: Experimental workflow for temperature-dependent FTIR analysis of 9CB.

Protocol 1: Sample Preparation (Transmission Method)

This protocol is designed for analyzing a thin film of 9CB, which is ideal for observing phase transitions.

  • Window Preparation: Ensure two BaF₂ or KBr circular windows are impeccably clean and dry. Polish with a fine, non-abrasive powder if necessary and clean with a solvent like ethanol.[13]

  • Sample Application: Place a small amount (a few milligrams) of solid 9CB onto the center of one window.

  • Heating Stage: Place the window onto the heating stage of the temperature controller. Heat the sample to a temperature above its nematic-isotropic transition temperature (~50 °C for 9CB) to melt it into a uniform liquid.

  • Film Formation: Place the second window on top of the molten liquid drop. Gently press to create a thin, uniform liquid film. The capillary action will hold the windows together.

  • Installation: Carefully place the assembled "sandwich" cell into the spectrometer's sample holder.

  • Equilibration: Allow the sample to cool to the starting temperature of the experiment and equilibrate for at least 5-10 minutes before the first measurement.

Causality: Heating the sample to its isotropic phase ensures that any crystalline memory is erased, allowing for the formation of a homogenous, thin film. This is critical for obtaining reproducible spectra, especially during the cooling cycle. BaF₂ windows are chosen over KBr for their resistance to moisture.

Protocol 2: FTIR Data Acquisition
  • Set Spectrometer Parameters:

    • Spectral Range: 4000 - 650 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: Co-add 32 or 64 scans for a good signal-to-noise ratio.

    • Apodization: Happ-Genzel

  • Background Collection: Set the temperature controller to the initial temperature of the experiment. Allow the empty cell (or clean ATR crystal) to equilibrate for 10 minutes, then collect a background spectrum. This is crucial for removing spectral contributions from atmospheric water and CO₂ as well as the window material.

  • Temperature Program:

    • Set the initial temperature (e.g., 30 °C). Allow the sample to equilibrate for 5-10 minutes.

    • Collect the first sample spectrum.

    • Increase the temperature in discrete steps (e.g., 1 °C or 2 °C).

    • At each step, allow a dwell time of 2-3 minutes for thermal equilibrium before collecting the next spectrum.

    • Continue this process through all expected phase transitions (e.g., up to 60 °C).

Causality: A 4 cm⁻¹ resolution is sufficient to resolve the key vibrational bands of 9CB without unnecessarily long scan times. Allowing the sample to equilibrate at each temperature step is paramount; collecting data before the sample has reached thermal equilibrium is a common source of error and can lead to incorrect determination of transition temperatures.[6]

Protocol 3: Data Processing and Analysis
  • Baseline Correction: Apply an automated baseline correction to all spectra to remove any broad, underlying features and ensure a flat baseline.

  • Peak Analysis: Focus on the key spectral regions identified in Section 2.

    • Nitrile Peak (2200-2250 cm⁻¹): Determine the exact peak position (wavenumber) for the C≡N stretch in each spectrum.

    • Alkyl C-H Peaks (2800-3000 cm⁻¹): Monitor the intensity and shape of the symmetric and asymmetric methylene (-CH₂) stretching bands.

  • Data Plotting: Create plots of the key parameters as a function of temperature:

    • Plot 1: C≡N peak position (cm⁻¹) vs. Temperature (°C).

    • Plot 2: Absorbance intensity of a specific C-H stretch vs. Temperature (°C).

  • Transition Identification: Phase transitions are identified by abrupt changes or discontinuities in the slope of these plots.[7] The transition from a more ordered phase (crystal, smectic) to a less ordered one (nematic, isotropic) is often accompanied by distinct spectral changes.[7]

Expected Results and Interpretation

Upon analyzing the temperature-dependent spectra, distinct changes are expected at the phase transitions of 9CB.

Vibrational ModeWavenumber Range (cm⁻¹)Expected Change at Phase TransitionRationale
C≡N Stretch 2220 - 2240Abrupt shift in peak position (wavenumber).[10][11]The nitrile group is highly polar. Changes in molecular packing and long-range orientational order alter the local dipole environment, causing the vibrational frequency to shift.[12]
-CH₂ Stretches 2850 - 2960Change in peak intensity and/or width.[11]In the solid phase, the alkyl chain is in a more ordered, all-trans conformation. In liquid crystal and isotropic phases, gauche defects increase, leading to changes in the vibrational absorption.[14]
Aromatic C=C Stretch 1400 - 1650Subtle changes in relative peak intensities.These modes can be sensitive to the orientation of the biphenyl core. Changes in molecular alignment relative to the IR beam can alter peak intensities.

A plot of the C≡N peak position versus temperature will typically show plateaus within a phase, with sharp "jumps" or changes in slope at the temperatures corresponding to the crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic transitions. These results can then be correlated with data from other techniques like Differential Scanning Calorimetry (DSC).[6]

Conclusion

FTIR spectroscopy is a highly effective and informative technique for the detailed characterization of 4-nonyl-4'-cyanobiphenyl. By following the rigorous protocols outlined in this application note, researchers can precisely determine phase transition temperatures and gain valuable insights into the molecular-level changes occurring within the material. The sensitivity of specific vibrational modes, particularly the C≡N stretch, to the local molecular environment makes FTIR an indispensable tool for scientists developing and studying advanced liquid crystalline materials.

References

  • Mamuk, A. E., Özden, P., Demirci, Ç. E., & Nesrullazade, A. (2025). TEMPERATURE AND WAVELENGTH DEPENDENT OPTICAL PROPERTIES AND DSC ANALYSIS OF 8CB, 9CB, AND 8OCB MESOGENS. Journal of Molecular Liquids. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Available at: [Link]

  • Gauza, S., et al. (2004). Composites containing confined n-octyl-cyanobiphenyl: monomer and dimer species in the surface layer by in situ FTIR spectroscopy. PubMed. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • Czerwiński, M., et al. (2021). Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. MDPI. Available at: [Link]

  • Czarnik-Matusewicz, B., Pajak, J., & Rospenk, M. (2005). The phase transition temperatures of a liquid crystal determined from FT-IR spectra explored by principal component analysis. PubMed. Available at: [Link]

  • SpectraBase. (n.d.). 4-Cyanobiphenyl. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Cyano-4'-pentylbiphenyl. PubChem Compound Database. Available at: [Link]

  • Luk, Y.-Y., et al. (2003). Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. PubMed. Available at: [Link]

  • White Rose Research Online. (2023). The relaxation dynamics and dielectric properties of cyanobiphenyl-based nematic tripod liquid crystals. Available at: [Link]

  • Taylor & Francis Online. (2014). Phase transitions of a monotropic azomethine liquid crystal investigated by ATR–FTIR spectroscopy. Available at: [Link]

  • Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Available at: [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Available at: [Link]

  • ResearchGate. (n.d.). Sum-Frequency Vibrational Spectroscopy on Air/Cyanobiphenyl Liquid Interfaces. Available at: [Link]

  • ResearchGate. (2005). The phase transition temperatures of a liquid crystal determined from FT-IR spectra explored by principal component analysis. Available at: [Link]

  • ResearchGate. (n.d.). Influence of alkyl chain length on the FTIR spectra of alkyl-cyanobiphenyls compounds. Available at: [Link]

  • ACS Publications. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. Available at: [Link]

  • e-journal UPI. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Available at: [Link]

  • Purdue University. (n.d.). Vibrational Modes of Small Molecules. Available at: [Link]

  • Labcompare. (2021). FTIR Sample Handling Buyer's Guide. Available at: [Link]

  • RSC Publishing. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Available at: [Link]

  • MDPI. (2023). Design and Characterization of a Fully Automated Free-Standing Liquid Crystal Film Holder. Available at: [Link]

  • Taylor & Francis Online. (2012). FTIR investigations of phase transitions in an asymmetric azomethine liquid crystal. Available at: [Link]

  • ResearchGate. (n.d.). Sample preparation procedure for FTIR. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • Stanford University. (2012). Phase transitions in liquid crystals. Available at: [Link]

Sources

Method

Molecular dynamics simulation of 4'-nonylbiphenyl-4-carbonitrile

Application Note: All-Atom Molecular Dynamics Simulation of 4'-nonylbiphenyl-4-carbonitrile (9CB) Liquid Crystal Abstract: This document provides a comprehensive guide for conducting all-atom molecular dynamics (MD) simu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: All-Atom Molecular Dynamics Simulation of 4'-nonylbiphenyl-4-carbonitrile (9CB) Liquid Crystal

Abstract: This document provides a comprehensive guide for conducting all-atom molecular dynamics (MD) simulations of the calamitic liquid crystal 4'-nonylbiphenyl-4-carbonitrile (9CB). We detail a complete workflow, from molecule parameterization using the General Amber Force Field (GAFF) to system equilibration and production simulation for studying the nematic phase. The protocols herein are designed to be reproducible and grounded in established methodologies, offering both a practical step-by-step guide for execution in simulation packages like GROMACS and a discussion of the critical theoretical underpinnings. The objective is to enable researchers to accurately predict and analyze the structural and dynamic properties of 9CB, facilitating a deeper understanding of its mesophase behavior.

Theoretical & Experimental Foundations
1.1 The 4'-nonylbiphenyl-4-carbonitrile (9CB) Molecule

4'-nonylbiphenyl-4-carbonitrile, or 9CB, is a prominent member of the n-cyanobiphenyl (nCB) homologous series. These molecules are archetypal examples of calamitic (rod-shaped) liquid crystals. The structure of 9CB consists of three key components:

  • A rigid biphenyl core that contributes to the anisotropic shape.

  • A flexible nonyl (C9H19) alkyl tail which influences molecular packing and transition temperatures.

  • A polar nitrile (-C≡N) headgroup that results in a strong permanent dipole moment, leading to significant anti-parallel molecular correlations.[1]

This combination of a rigid core and a flexible tail drives the formation of orientationally ordered, but positionally disordered, mesophases. For 9CB, the key experimental transition temperatures are:

  • Crystal to Nematic (T_KN): ~42-43 °C (315.15-316.15 K)

  • Nematic to Isotropic (T_NI): ~49-50 °C (322.15-323.15 K)

Simulations aiming to study the nematic phase should therefore be conducted at a temperature between T_KN and T_NI.

1.2 The Nematic Order Parameter: A Metric for Anisotropy

The defining characteristic of the nematic phase is long-range orientational order. This is quantified by the nematic order parameter, S. It is calculated from the eigenvalues of the second-rank ordering tensor, Q .[2]

For a system of N rod-like molecules, the elements of the tensor Q are given by:



where uiα and uiβ are the components of the unit vector u i along the principal axis of molecule i, and δαβ is the Kronecker delta.

The nematic order parameter S is the largest eigenvalue of the Q tensor.[3]

  • S = 1 represents a perfectly ordered crystalline state.

  • S ≈ 0.4 - 0.7 is typical for a nematic phase.

  • S = 0 indicates a completely disordered isotropic liquid.[3]

Accurate calculation of S is the primary method for validating that a simulation has successfully reproduced the nematic phase.

1.3 Rationale for Force Field Selection

The accuracy of any MD simulation is fundamentally dependent on the quality of the force field (FF).[4] For organic molecules like liquid crystals, general-purpose force fields are often employed. The General Amber Force Field (GAFF) is a robust and widely used choice, designed for its compatibility with the AMBER force fields for biomolecules.[5]

Why GAFF is a suitable starting point:

  • Broad Coverage: It provides parameters for most organic molecules.

  • Proven Transferability: Parameters developed for smaller fragments can be transferred to larger molecules.[5]

  • Community Support: Extensive tutorials and validation studies are available.

However, it is crucial to acknowledge that standard GAFF may not perfectly reproduce experimental phase transition temperatures, which are highly sensitive to small variations in intermolecular potentials.[5] Studies have shown that standard force fields can overestimate the nematic-isotropic transition temperature (T_NI).[6] For highly accurate T_NI predictions, re-parameterization or the use of specialized liquid crystal force fields (e.g., GAFF-LCFF) may be necessary.[5] For the purposes of this general protocol, standard GAFF provides a reliable foundation for studying structural and dynamic properties within the established nematic phase.

All-Atom Simulation Workflow & Protocol

This section provides a detailed, step-by-step protocol for simulating a bulk system of 9CB. The commands provided are conceptual and may require adaptation for specific MD software like GROMACS, AMBER, or NAMD.[7][8]

G cluster_prep Part 1: System Preparation cluster_sim Part 2: Simulation Execution cluster_analysis Part 3: Data Analysis P1 Step 1: Single Molecule Parameterization (Antechamber) P2 Step 2: Build Initial Simulation Box (e.g., gmx insert-molecules) P1->P2 9CB.mol2, 9CB.frcmod S1 Step 3: Energy Minimization P2->S1 Initial System (box.gro, topol.top) S2 Step 4: NVT Equilibration S1->S2 S3 Step 5: NPT Equilibration S2->S3 S4 Step 6: Production MD Run (NPT) S3->S4 A1 Step 7: Trajectory Analysis (e.g., gmx order) S4->A1 Trajectory (traj.xtc) A2 Calculate Order Parameter (S), RDFs, Diffusion, etc. A1->A2

Fig 1. General MD Simulation Workflow for 9CB.
2.1 Protocol 1: Single Molecule Parameterization

Objective: To generate a GAFF2 force field topology and atomic partial charges for a single 9CB molecule. This protocol utilizes the Antechamber tool from the AmberTools suite.[9]

  • Create a 3D structure of a single 9CB molecule using a molecular builder (e.g., Avogadro, ChemDraw). Ensure correct bonding and add hydrogens. Save this file in a mol2 or pdb format (e.g., 9cb_initial.pdb).

  • Generate Atomic Charges and Assign Atom Types: Use Antechamber to assign GAFF2 atom types and calculate AM1-BCC partial charges. The AM1-BCC method is a recommended semi-empirical approach that provides a good balance of accuracy and computational cost for condensed-phase simulations.[10]

[9] * -s 2: Verbosity level.

  • -at gaff2: Specifies the use of the GAFF2 force field. [11] * -nc 0: Specifies the net charge of the molecule (zero for 9CB).
  • Check for Missing Parameters: Run parmchk2 to identify any bond, angle, or dihedral parameters that are missing from the standard GAFF2 library and generate a file containing them. bash parmchk2 -i 9cb.mol2 -f mol2 -o 9cb.frcmod -s gaff2
  • The output 9cb.frcmod file lists any additional parameters required.

Self-Validation: At this stage, inspect the 9cb.mol2 file to ensure all atoms have been assigned GAFF2 atom types. The 9cb.frcmod file should be inspected; if it is largely empty, it indicates good coverage by the base force field.

2.2 Protocol 2: System Building and Equilibration

Objective: To construct a simulation box containing multiple 9CB molecules, minimize its energy, and equilibrate it to the target temperature and pressure. This protocol assumes a GROMACS-centric workflow.

  • Convert Parameters (if necessary): Use a tool like acpype.py to convert the AMBER-formatted files (9cb.mol2, 9cb.frcmod) into a GROMACS topology (.itp, .top).

  • Create the Simulation Box: Use a packing tool to create an initial simulation box. For liquid crystals, starting from a random, low-density arrangement is crucial to avoid kinetically trapped, glassy states. A system size of at least 250-500 molecules is recommended to capture bulk behavior. [12] bash

    gmx insert-molecules -ci 9cb.gro -nmol 300 -box 6 6 6 -o box.gro

  • Energy Minimization: Perform a steeplechase descent energy minimization to relax the initial structure and remove any steric clashes from the packing process.

    • Algorithm: Steepest descent.

    • Steps: ~5000 steps or until convergence.

  • NVT Equilibration (Constant Volume, Constant Temperature): Equilibrate the system to the target temperature. This step allows the system to reach thermal equilibrium before pressure is applied.

    • Ensemble: NVT (Canonical).

    • Temperature: 318 K (a value within the nematic range of 9CB).

    • Thermostat: Nosé-Hoover or V-rescale.

    • Duration: 1-2 ns.

    • Validation: Monitor the system temperature; it should stabilize around the target value.

  • NPT Equilibration (Constant Pressure, Constant Temperature): Equilibrate the system to the target pressure, allowing the box volume to fluctuate and reach the correct density for the nematic phase.

    • Ensemble: NPT (Isothermal-Isobaric).

    • Temperature: 318 K.

    • Pressure: 1 bar.

    • Barostat: Parrinello-Rahman (allows for anisotropic box fluctuations, which is critical for liquid crystals).

    • Duration: 5-10 ns.

    • Validation: Monitor the system density and pressure. They should plateau to stable average values.

2.3 Protocol 3: Production Simulation

Objective: To run the simulation for a sufficient duration to collect data for analysis.

  • Execute Production Run: Continue the simulation from the end of the NPT equilibration phase.

    • Ensemble: NPT.

    • Temperature/Pressure: 318 K / 1 bar.

    • Time Step: 2 fs (with constraints on hydrogen bonds, e.g., LINCS).

    • Duration: 100-200 ns. The length should be sufficient to observe the formation of the nematic phase and for properties like the order parameter to converge.

    • Trajectory Saving: Save coordinates every 10-20 ps.

Data Analysis Protocol

Objective: To analyze the production trajectory to calculate key physical properties and validate the formation of the nematic phase.

G cluster_primary Primary Validation cluster_secondary Secondary Properties traj Production Trajectory (traj.xtc) order Calculate Nematic Order Parameter (S) vs. Time traj->order visual Visual Inspection (VMD/PyMOL) traj->visual rdf Radial Distribution Functions (RDFs) order->rdf diff Diffusion Coefficient (Anisotropy: D_para / D_perp) order->diff conv Convergence Check: S plateaus at > 0.4? order->conv orient Observation: Global molecular alignment? visual->orient

Fig 2. Post-Simulation Analysis Workflow.
  • Nematic Order Parameter Calculation: This is the most critical analysis.

    • Define the principal axis of the 9CB molecule. For simplicity, this is often the vector connecting the center of mass of the two phenyl rings.

    • Use a dedicated tool (e.g., gmx order in GROMACS, or analysis libraries like MDTraj or Freud) to calculate the order parameter S for each frame of the production trajectory. [2][3] * Plot S as a function of time. The value should converge to a stable plateau. For the nematic phase of 9CB at this temperature, a value of S > 0.4 is expected.

  • Visual Inspection: Load the trajectory into a molecular visualization program (e.g., VMD). Observe the system to confirm that the molecules are, on average, aligned along a common direction (the nematic director).

  • Density and Box Dimensions: Confirm that the average density from the production run is stable and consistent with experimental values for the nematic phase of 9CB. The box vectors should fluctuate but show, on average, the anisotropy expected of a nematic phase.

  • Advanced Analysis (Optional):

    • Diffusion Coefficient: Calculate the mean squared displacement (MSD) of molecules parallel and perpendicular to the nematic director. In the nematic phase, diffusion is anisotropic (D_parallel > D_perpendicular).

    • Radial Distribution Functions (RDFs): Calculate RDFs between molecular centers of mass to analyze local packing structure.

Expected Results & Validation

The primary outcome of a successful simulation is the spontaneous formation of a stable nematic phase from an initially isotropic configuration.

PropertyExpected Simulation ResultExperimental Value
Nematic Order Parameter (S) ~0.5 - 0.7 (converged)~0.6 at 318 K
Density Converged to a stable value~0.98 - 1.00 g/cm³
Visual Confirmation Clear average alignment of moleculesN/A
Diffusion Anisotropy D_parallel / D_perpendicular > 1Qualitative agreement

Troubleshooting & Causality:

  • If S remains near 0: The system may be trapped in an isotropic state. This can be due to the simulation temperature being too high (above the force field's T_NI), the simulation time being too short for ordering to occur, or an inadequate force field.

  • If the system becomes glassy/frozen: The initial configuration may have been too dense, or the cooling/equilibration protocol was too rapid. Re-run with a slower, more careful equilibration.

  • If T_NI is inaccurate: As noted, this is a known challenge for general force fields. [6]It reflects subtle inaccuracies in the Lennard-Jones parameters and partial charges that define intermolecular interactions.

Conclusion

This application note outlines a comprehensive and self-validating protocol for the all-atom molecular dynamics simulation of 4'-nonylbiphenyl-4-carbonitrile. By following the detailed steps for parameterization, system setup, equilibration, and analysis, researchers can generate reliable models of the 9CB nematic phase. The key to a successful simulation lies not just in executing the steps, but in understanding the rationale behind choices in force fields, equilibration strategy, and analysis metrics. This workflow provides a robust foundation for investigating the complex and fascinating world of liquid crystals at the molecular level.

References
  • Cross, C. W., & Fung, B. M. (1995). Molecular Dynamics Simulations for Cyanobiphenyl Liquid Crystals. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 262(1), 507–524. [Link]

  • Wei, X., Hooper, J. B., & Bedrov, D. (2016). Influence of electrostatic interactions on the properties of cyanobiphenyl liquid crystals predicted from atomistic molecular dynamics simulations. Liquid Crystals, 1–16. [Link]

  • Glotzer, S. C., et al. (2023). freud 3.5.0 documentation: Nematic Order Parameter and the Nematic Tensor. University of Michigan. [Link]

  • Do, H., et al. (2014). Development of an All-Atom Force Field for the Simulation of Liquid Crystal Molecules in Condensed Phases (LCFF). ResearchGate. [Link]

  • GROMACS Forums. (2024). Simulation of model Liquid Crystal. GROMACS User Discussions. [Link]

  • Okumura, H. (2021). Simulating the nematic-isotropic phase transition of liquid crystal model via generalized replica-exchange method. ResearchGate. [Link]

  • SEED Documentation. (2023). Gaff preparation (WORK IN PROGRESS). SEED 4.0.0 documentation. [Link]

  • Liu, H., et al. (2011). An Atomistic Simulation for 4-Cyano-4′-pentylbiphenyl and Its Homologue with a Reoptimized Force Field. The Journal of Physical Chemistry B, 115(16), 4635–4645. [Link]

  • McGovern, M. R., et al. (2022). MDTraj 1.9.4 documentation: mdtraj.compute_nematic_order. MDTraj. [Link]

  • GROMACS Documentation. (2022). Molecular dynamics simulation of a small protein using GROMACS. GROMACS Tutorials. [Link]

  • Tamba, M. G., et al. (2016). Optimization of the GAFF force field to describe liquid crystal molecules: the path to a dramatic improvement in transition temperature predictions. Physical Chemistry Chemical Physics, 18(19), 13257–13268. [Link]

  • Tiberio, G., Muccioli, L., Berardi, R., & Zannoni, C. (2009). Towards in Silico Liquid Crystals. Realistic Transition Temperatures and Physical Properties for n‐Cyanobiphenyls via Molecular Dynamics Simulations. ChemPhysChem, 10(1), 125–136. [Link]

  • BioSimMo Tutorials. (2022). Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. BioSimMo. [Link]

  • AMBER Mailing List. (2020). Re: [AMBER] How to use GAFF2?. AMBER. [Link]

  • Lemkul, J. A. (2023). GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul. [Link]

  • Saydakhmetova, A., et al. (2014). Comparative study of local structure of two cyanobiphenyl liquid crystals by molecular dynamics method. AIP Publishing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 9CB Liquid Crystal

Welcome to the technical support center for the purification of 4-Cyano-4'-nonylbiphenyl (9CB) liquid crystal. This guide is designed for researchers, scientists, and drug development professionals who require high-purit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Cyano-4'-nonylbiphenyl (9CB) liquid crystal. This guide is designed for researchers, scientists, and drug development professionals who require high-purity 9CB for their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address common issues encountered during the purification process.

I. Understanding Impurities in 9CB

Q1: What are the common sources of impurities in 9CB liquid crystal?

A1: Impurities in 9CB can originate from several sources, impacting its physical and electro-optical properties. The primary sources include:

  • Synthesis Byproducts: The synthesis of 9CB, like other cyanobiphenyls, is a multi-step process. Incomplete reactions or side reactions can lead to the presence of unreacted starting materials, intermediates, and other structurally related organic molecules.

  • Degradation Products: Exposure to heat, light (especially UV), and oxygen can cause the degradation of 9CB. A known degradation product of cyanobiphenyls upon UV exposure is 4-cyano-4'-biphenylcarboxylic acid.[1]

  • Ionic Impurities: These can be residual catalysts from synthesis or contaminants introduced during handling and storage.[2] Ionic impurities are particularly detrimental as they can significantly alter the electrical properties of the liquid crystal.

  • Solvent Residues: Solvents used during synthesis or purification may remain in the final product if not thoroughly removed.

  • Water: Moisture can be absorbed from the atmosphere and affect the phase transition temperatures of the liquid crystal.

II. Troubleshooting Purification Procedures

This section provides detailed troubleshooting for the most common purification techniques for 9CB: recrystallization, column chromatography, and zone refining.

A. Recrystallization

Recrystallization is a powerful technique for removing impurities based on differences in solubility between the compound of interest and the impurities in a given solvent.[3][4]

Q2: I'm having trouble finding a suitable solvent for the recrystallization of 9CB. What should I look for?

A2: The ideal recrystallization solvent for 9CB should exhibit the following characteristics:

  • High solubility for 9CB at elevated temperatures.

  • Low solubility for 9CB at low temperatures to maximize yield.

  • Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).

  • The solvent should be chemically inert towards 9CB.

  • A relatively low boiling point for easy removal from the purified crystals.

For cyanobiphenyls, short-chain alcohols like ethanol and methanol, or alkanes like hexane, are often good starting points. You may also need to use a mixed solvent system to achieve the desired solubility profile.

Q3: My 9CB is not crystallizing out of the solution upon cooling. What can I do?

A3: Failure to crystallize is a common issue. Here are some troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure 9CB to the solution. This "seed" crystal acts as a template for further crystallization.[3]

  • Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Ensure Slow Cooling: Rapid cooling can lead to the formation of an oil or very small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Re-evaluate Your Solvent System: If the above steps fail, the solvent system may not be optimal. If using a single solvent, try adding a "poor" solvent (one in which 9CB is less soluble) dropwise to the warm solution until it just becomes cloudy, then add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.

Experimental Protocol: Recrystallization of 9CB

  • Dissolution: In a fume hood, dissolve the crude 9CB in a minimal amount of a suitable hot solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualization of Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude 9CB in minimal hot solvent hot_filter Filter hot solution to remove insolubles dissolve->hot_filter Insoluble impurities present cool_slowly Cool slowly to room temperature dissolve->cool_slowly No insoluble impurities hot_filter->cool_slowly ice_bath Place in ice bath cool_slowly->ice_bath vacuum_filter Vacuum filter crystals ice_bath->vacuum_filter wash_cold Wash with ice-cold solvent vacuum_filter->wash_cold dry_vacuum Dry under vacuum wash_cold->dry_vacuum end end dry_vacuum->end Pure 9CB Crystals

Caption: Workflow for the purification of 9CB by recrystallization.

B. Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[5][6][7]

Q4: How do I choose the right stationary and mobile phases for purifying 9CB?

A4: For a moderately polar compound like 9CB, the following are good starting points:

  • Stationary Phase: Silica gel is the most common and effective choice. Alumina can also be used.[6][8]

  • Mobile Phase (Eluent): The choice of eluent is crucial and often requires some optimization using Thin Layer Chromatography (TLC). A common approach is to start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. The goal is to find a solvent system where the 9CB has an Rf value of approximately 0.3 on a TLC plate.

Q5: My column is running very slowly, or not at all. What should I do?

A5: A slow or stopped column can be frustrating. Here are the likely causes and solutions:

  • Column Packed Too Tightly: If the stationary phase is too fine or packed too densely, the flow rate will be restricted. Ensure you are using silica gel with an appropriate mesh size for flash chromatography (typically 230-400 mesh).

  • Air Bubbles in the Column: Air bubbles can disrupt the flow of the mobile phase. Be careful not to let the top of the column run dry.

  • Precipitation of the Sample: If your sample is not fully soluble in the mobile phase, it can precipitate at the top of the column, causing a blockage. Ensure your sample is fully dissolved before loading it onto the column.

  • Fine Particles Clogging the Frit: Very fine particles from the stationary phase can clog the porous frit at the bottom of the column. Placing a layer of sand on top of the frit before packing the column can help prevent this.

Experimental Protocol: Column Chromatography of 9CB

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial mobile phase (e.g., hexane).

  • Sample Loading: Dissolve the crude 9CB in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the 9CB.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify those containing the pure 9CB.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualization of Column Chromatography Workflow

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack column with silica gel slurry load_sample Load dissolved crude 9CB pack_column->load_sample elute Elute with mobile phase load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_tlc Analyze fractions by TLC collect_fractions->analyze_tlc combine_pure Combine pure fractions analyze_tlc->combine_pure evaporate Remove solvent combine_pure->evaporate end end evaporate->end Pure 9CB

Caption: Workflow for the purification of 9CB by column chromatography.

C. Zone Refining

Zone refining is an ultra-purification technique that relies on the principle that impurities are often more soluble in the molten state of a substance than in its solid state. By passing a narrow molten zone along a solid ingot, impurities are swept to one end.

Q6: Is zone refining suitable for 9CB, and what kind of purity can I expect?

A6: Zone refining is highly effective for purifying organic compounds that are thermally stable in their molten state, making it suitable for 9CB. It is particularly good at removing trace impurities that are difficult to remove by other methods. With multiple passes, it is possible to achieve very high purity levels (e.g., >99.9%).

Q7: The yield from my zone refining process is very low. How can I improve it?

A7: Low yield in zone refining is often a trade-off for high purity. Here are some factors to consider:

  • Number of Passes: More passes will result in higher purity at the "clean" end of the ingot, but also a more concentrated impurity section that needs to be discarded. Optimize the number of passes for your desired purity level.

  • Zone Length and Travel Speed: The efficiency of impurity segregation is dependent on the length of the molten zone and the speed at which it travels. Slower speeds and narrower zones generally lead to better purification but can also increase the processing time.

  • Initial Purity: Zone refining is most effective as a final purification step for material that is already relatively pure. Starting with highly impure 9CB will result in a larger portion of the ingot being contaminated.

Quantitative Data for Purification Methods

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization98-99.5%Simple, cost-effective, good for removing bulk impurities.Can have lower yields, may not remove all closely related impurities.
Column Chromatography99-99.8%Highly versatile, can separate complex mixtures.Can be time-consuming, requires larger volumes of solvent.
Zone Refining>99.9%Achieves ultra-high purity, excellent for removing trace impurities.Slow, requires specialized equipment, lower yield of the highly purified fraction.

III. Purity Analysis

Q8: How can I confirm the purity of my 9CB after purification?

A8: A combination of techniques is recommended for a comprehensive purity analysis:

  • Differential Scanning Calorimetry (DSC): This is a primary method for determining the phase transition temperatures (e.g., crystal-to-nematic and nematic-to-isotropic). A sharp transition peak and a narrow transition temperature range are indicative of high purity. Impurities tend to broaden these transitions and lower the clearing point.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for detecting and quantifying non-volatile impurities.[9][10][11]

  • Spectroscopic Methods (FTIR and NMR): Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the chemical structure of 9CB and identify the presence of any functional groups that would indicate impurities.

IV. Safety Precautions

Q9: What are the main safety concerns when handling 9CB?

A9: Based on safety data for similar cyanobiphenyls, the following precautions should be taken:

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][14][15] Avoid inhalation of dust or vapors and contact with skin and eyes.[12][13][14]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of as hazardous waste in accordance with local regulations.

V. References

Sources

Optimization

Technical Support Center: 9CB Liquid Crystal Experiments

Welcome to the technical support center for 9CB (4-cyano-4'-nonylbiphenyl) liquid crystal experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 9CB (4-cyano-4'-nonylbiphenyl) liquid crystal experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when working with this versatile liquid crystal. My aim is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected phase transition temperatures for pure 9CB, and why are my measured values different?

The phase transition temperatures of 9CB are critical benchmarks for its characterization. For high-purity 9CB, you should expect the following transitions upon cooling from the isotropic phase:

TransitionTemperature (°C)
Isotropic to Nematic (TIN)~47.5 °C
Nematic to Smectic-A (TNA)~42.0 °C
Smectic-A to CrystallineVaries

Note: These values can exhibit slight variations between batches and measurement techniques.

If your differential scanning calorimetry (DSC) or polarized optical microscopy (POM) results deviate significantly from these values, it is often indicative of impurities.[1][2] Non-associative impurities that mix well with the liquid crystal, such as organic solvents, can disrupt the molecular ordering and broaden the transition peaks.[1] Conversely, associative impurities like water, which do not mix well, may have a less pronounced effect on the transition temperatures but can still impact other properties.[1]

Troubleshooting Flowchart: Inaccurate Phase Transition Temperatures

G cluster_0 Problem Identification cluster_1 Potential Causes & Verification cluster_2 Solutions start Measured T_IN or T_NA differs from literature values cause1 Impurity Contamination start->cause1 cause2 Instrument Calibration Error start->cause2 cause3 Heating/Cooling Rate Effects start->cause3 verify1 Check solvent purity. Review handling procedures. cause1->verify1 verify2 Calibrate DSC with standard (e.g., Indium). cause2->verify2 verify3 Perform scans at different rates (e.g., 2, 5, 10 °C/min). cause3->verify3 solution1 Purify 9CB (e.g., recrystallization). Use high-purity solvents. verify1->solution1 solution2 Recalibrate instrument. verify2->solution2 solution3 Use a slow, standardized rate (e.g., 5 °C/min) for comparison. verify3->solution3 G cluster_0 Substrate Preparation cluster_1 Alignment Layer cluster_2 Cell Assembly cluster_3 Liquid Crystal Filling A ITO Glass Substrate B Rigorous Cleaning (Detergent, DI Water, IPA) A->B C Spin Coat Polyimide B->C D Cure Polyimide (Hot Plate/Oven) C->D E Unidirectional Rubbing D->E F Apply Spacers & Sealant E->F G Assemble Cell F->G H Cure Sealant (UV Light) G->H I Heat Cell & 9CB to Isotropic Phase H->I J Fill Cell by Capillary Action I->J K Slowly Cool to Room Temperature J->K G Switching Behavior Switching Behavior Ionic Impurities Ionic Impurities Ionic Impurities->Switching Behavior affects screening field Cell Thickness Cell Thickness Cell Thickness->Switching Behavior inversely proportional to threshold Anchoring Energy Anchoring Energy Anchoring Energy->Switching Behavior influences threshold Applied Voltage Applied Voltage Applied Voltage->Switching Behavior drives reorientation

Caption: Key factors influencing the electro-optical switching characteristics of a 9CB cell.

References

  • Nematic liquid crystal alignment on chemical patterns - CORE. (n.d.). Retrieved January 26, 2026, from [Link]

  • Liquid Crystals Lab. (n.d.). Retrieved January 26, 2026, from [Link]

  • PIKE Technologies. (2021, July 23). Best cleaning technique for a liquid transmission cell [Video]. YouTube. [Link]

  • Beves, F. M., et al. (2009). Temperature sensing with thermochromic liquid crystals. Experiments in Fluids, 47(4-5), 503-520.
  • Ball, J. M., & Zarnescu, A. (2011). Liquid crystals and their defects. arXiv preprint arXiv:1104.2345.
  • Jana, P. K., et al. (2021). Impurity-induced nematic–isotropic transition of liquid crystals.
  • Singh, S. (2000). Physics of defects in nematic liquid crystals. Physics Reports, 324(2-3), 107-269.
  • Singh, S. (2002). Electro-optical effects in liquid crystals. Pramana, 58(5-6), 941-957.
  • 4-Cyano-4'-pentylbiphenyl. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Phase transitions in liquid crystals. (n.d.). Retrieved January 26, 2026, from [Link]

  • Z-n, Z., et al. (2024). Q&A of liquid crystal alignment: theory and practice. Frontiers in Physics, 12, 1359682.
  • National Center for Biotechnology Information. (n.d.). 4-Cyano-4'-pentylbiphenyl. PubChem. Retrieved January 26, 2026, from [Link]

  • Oh, S. W., & Yoon, T. H. (2022). Analysis of Electro-Optical Behavior in Liquid Crystal Cells with Asymmetric Anchoring Strength. Crystals, 12(1), 93.
  • FlexEnable. (2021, June 29). The making of a plastic liquid crystal cell. [Link]

  • Jana, P. K., et al. (2021). Impurity-induced Nematic-Isotropic Transition of Liquid Crystals. Trepo. [Link]

  • Hongtek Filtration Co., Ltd. (2021, October 25). Liquid Crystal Display(LCD) Cleaning and Filtration Process. [Link]

  • Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. (2021). Molecules, 26(20), 6147.
  • Konda Reddy, B., & Sobhan, C. V. (2014). Determination of the temperature field using liquid crystal thermography and analysis of two-phase flow in a minichannel. Experimental Thermal and Fluid Science, 52, 1-13.
  • Kim, M. (n.d.). Phase transitions in liquid crystals. Retrieved January 26, 2026, from [Link]

  • Hach. (n.d.). What is the procedure for cleaning sample cells? Retrieved January 26, 2026, from [Link]

  • Ionic impurities in nematic liquid crystal displays. (n.d.). Retrieved January 26, 2026, from [Link]

  • Chemistry For Everyone. (2023, August 28). What Are The Disadvantages Of Liquid Crystals? [Video]. YouTube. [Link]

  • Structures of 4-cyano-4ʹ-pentylbiphenyl (5CB);... (n.d.). Retrieved January 26, 2026, from [Link]

  • Alignment Layer Effects on Thin Liquid Crystal Cells. (n.d.). Retrieved January 26, 2026, from [Link]

  • Kleman, M., & Lavrentovich, O. D. (2006). Topological point defects in nematic liquid crystals. Philosophical Magazine, 86(25-26), 4117-4137.
  • Impurities in nematic liquid crystal samples inducing changes in the DSM1-DSM2 transition phase diagram. (n.d.). Retrieved January 26, 2026, from [Link]

  • The electro-optical characteristics of liquid crystal device in multi-component liquid crystal mixture system with non-contact photo-induced vertical alignment mode. (n.d.). Retrieved January 26, 2026, from [Link]

  • Vertical Alignment of Nematic Liquid Crystals Based on Spontaneous Alignment Layer Formation between Silver Nanowire Networks and Nonionic Amphiphiles. (2021).
  • Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. (2023). Polymers, 15(16), 3418.
  • MRSEC Education Group. (n.d.). Preparation of a Liquid Crystal Pixel. Retrieved January 26, 2026, from [Link]

  • National Nanotechnology Infrastructure Network. (2012). Making a Liquid Crystal Thermometer. Retrieved January 26, 2026, from [Link]

  • Humar, M., & Muševič, I. (2021). Effect of phase transitions on liquid crystal colloids: a short review. Liquid Crystals, 48(8), 1183-1193.
  • Labinsights. (2024, January 19). Manufacturing Steps of Liquid Crystal Materials. [Link]

  • Vertical Alignment of Liquid Crystals Over a Functionalized Flexible Substrate. (2016). ACS Applied Materials & Interfaces, 8(30), 19639-19646.
  • Jana, P. K., et al. (2021). Supplemental Material: Impurity-induced nematic-isotropic transition of liquid crystals. The Royal Society of Chemistry. [Link]

  • Optical and Electrical Characterization of Polymer Dispersed Nematic Liquid Crystals. (n.d.). Retrieved January 26, 2026, from [Link]

  • Seide, M., Doran, M. C., & Sharma, D. (2022). Analyzing Nematic to Isotropic (N-I) Phase Transition of nCB Liquid Crystals Using Logger Pro. European Journal of Applied Sciences, 10(3), 98-124.
  • MSU Chemistry. (n.d.). Standard Operating Procedure: How to Clean Optical Cells. Retrieved January 26, 2026, from [Link]

  • Newton Institute. (2013, May 7). Topological defects in nematic liquid crystals dictated by topologically... [Video]. YouTube. [Link]

  • Phase Transformations And Dynamics Of 4-Cyano-4′-Pentylbiphenyl (5cb) By Nuclear Magnetic Resonance, Analysis Differential Scanning Calorimetry, And Wideangle X-Ray Diffraction Analysis. (n.d.). Retrieved January 26, 2026, from [Link]

  • Advanced Thermal Solutions, Inc. (2012, December 18). Liquid Crystal Thermography [Video]. YouTube. [Link]

  • Hallcrest. (n.d.). Handbook of Thermochromic Liquid Crystal Technology. Retrieved January 26, 2026, from [Link]

  • Electrical Control of Optical Liquid-Crystal-Guided Microstructures. (2022).
  • Calorimetry of phase transitions in liquid crystal 8CB under shear flow. (2015).
  • Brinkman, W. F., & Cladis, P. E. (1982). Defects in liquid crystals. Physics Today, 35(5), 48-54.
  • Dense packing of topological defects in nematic liquid crystal cells with pads, crossed-strips, and porous electrodes. (2023). Optics Express, 31(13), 21194-21203.

Sources

Troubleshooting

Troubleshooting Unexpected Phase Behavior in 9CB: A Technical Support Guide

Welcome to the technical support center for the liquid crystal 4-cyano-4'-nonylbiphenyl (9CB). This guide is designed for researchers, scientists, and drug development professionals who are utilizing 9CB in their experim...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the liquid crystal 4-cyano-4'-nonylbiphenyl (9CB). This guide is designed for researchers, scientists, and drug development professionals who are utilizing 9CB in their experiments and may be encountering unexpected phase behavior. As a material with a rich and well-characterized mesophase sequence, deviations from expected transition temperatures or the appearance of unfamiliar textures can be indicative of underlying experimental or sample-related issues.

This document provides a structured approach to troubleshooting, moving from frequently asked questions for rapid diagnosis to in-depth guides for more complex problems. It is our goal to equip you with the knowledge to not only solve immediate issues but also to enhance the robustness and reproducibility of your future experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the thermal analysis of 9CB.

Q1: My 9CB sample shows a broad or shifted Nematic to Isotropic (N-I) transition in the DSC thermogram. What could be the cause?

A broadened or shifted N-I transition is a classic indicator of the presence of impurities.[1] Even small amounts of non-mesogenic molecules can disrupt the long-range orientational order of the nematic phase, leading to a depression and broadening of the transition peak. Water and organic solvents like hexane are common culprits.[1]

Q2: I am observing a direct transition from the Smectic A (SmA) phase to the Isotropic (I) phase, completely skipping the nematic phase. Why is this happening?

While 9CB typically exhibits a nematic phase, the presence of certain impurities or the application of high pressure can alter the phase diagram and lead to a direct SmA-I transition.[2]

Q3: The textures I see under the polarized optical microscope (POM) do not look like the typical Schlieren or focal conic domains I expect for 9CB. What does this mean?

Unusual or unidentifiable textures can arise from several factors, including:

  • Sample thickness: Very thin or very thick samples can alter the observed textures.

  • Surface alignment: The type of alignment layer on your glass slides (planar vs. homeotropic) will significantly influence the texture.[3]

  • Contamination: Dust particles or other particulates can act as nucleation sites for defects, leading to complex and atypical textures.

  • Rapid cooling/heating: Quenching a sample can trap it in a non-equilibrium state with a high density of defects.

Q4: My DSC thermogram shows an unexpected exothermic peak during heating. What does this signify?

An exothermic peak on a heating scan is often due to a "cold crystallization" event. This can occur if the sample was previously cooled very rapidly, preventing it from fully crystallizing. Upon heating, the amorphous or disordered solid will gain enough thermal energy to rearrange into a more stable crystalline form, releasing heat in the process.[4]

II. In-Depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of common problems and their solutions.

Guide 1: Deviations in Phase Transition Temperatures

The phase transition temperatures of 9CB are intrinsic material properties and are highly sensitive to purity. The table below lists the expected transition temperatures for high-purity 9CB.

TransitionTemperature (°C)Temperature (K)
Crystal to Smectic A (Cr-SmA)41.5314.65
Smectic A to Nematic (SmA-N)48.0321.15
Nematic to Isotropic (N-I)49.5322.65

Note: These values are collated from various sources and represent typical values. Minor variations may be observed depending on the specific purity of the sample and the experimental conditions.

Troubleshooting Flowchart for Deviant Transition Temperatures:

G start Unexpected Transition Temperatures Observed purity_check Is the purity of the 9CB sample verified? start->purity_check impurity_source Identify potential sources of contamination: - Synthesis byproducts - Solvent residue - Environmental moisture - Sample handling purity_check->impurity_source No dsc_calibration Is the DSC instrument properly calibrated? purity_check->dsc_calibration Yes repurify Repurify the 9CB sample (e.g., recrystallization, chromatography) impurity_source->repurify repurify->dsc_calibration recalibrate Recalibrate the DSC with a known standard (e.g., Indium) dsc_calibration->recalibrate No heating_rate Is the heating/cooling rate appropriate? dsc_calibration->heating_rate Yes recalibrate->heating_rate adjust_rate Adjust heating/cooling rate (typically 5-10 °C/min) heating_rate->adjust_rate No re_run Re-run the experiment with purified sample, calibrated instrument, and optimized parameters heating_rate->re_run Yes adjust_rate->re_run

Caption: Troubleshooting workflow for addressing unexpected phase transition temperatures in 9CB.

Causality Explained:

  • Purity: Impurities disrupt the intermolecular interactions that drive the formation of the ordered liquid crystal phases.[5] This disruption lowers the energy required to transition to a less ordered state, hence the depression of transition temperatures.

  • DSC Calibration: Accurate temperature and enthalpy measurements are contingent on a properly calibrated instrument. Calibration with a high-purity standard like indium ensures the reliability of the obtained data.[6]

  • Heating/Cooling Rate: High heating or cooling rates can lead to thermal lag, where the sample temperature does not keep up with the programmed temperature. This can result in a shift of the observed transition peaks to higher temperatures on heating and lower temperatures on cooling. Slower rates (e.g., 5-10 °C/min) are generally recommended for achieving thermal equilibrium.[7]

Guide 2: Interpreting Anomalous DSC Thermograms

A standard DSC thermogram of 9CB should show distinct endothermic peaks corresponding to the Cr-SmA, SmA-N, and N-I transitions upon heating, and corresponding exothermic peaks upon cooling.

Common Anomalies and Their Interpretations:

  • Broad Peaks: As mentioned, this is often a sign of impurities. The broader the peak, the wider the temperature range over which the transition occurs, indicating a less cooperative process due to the presence of foreign molecules.

  • Overlapping Peaks: If the SmA-N and N-I transitions are very close in temperature, rapid heating rates can cause the peaks to merge. Reducing the heating rate can improve the resolution of these transitions.

  • Absence of a Peak: The complete disappearance of a phase transition, such as the nematic phase, can be caused by significant contamination or by the sample being confined in a very small geometry (e.g., nanopores).

  • Baseline Shifts: A step-like change in the baseline at a transition indicates a change in the heat capacity of the sample. This is expected for phase transitions. However, an unstable or drifting baseline can be a sign of poor thermal contact between the sample pan and the sensor, or a problem with the instrument's purge gas.

Guide 3: Troubleshooting Atypical POM Textures

Polarized optical microscopy is a powerful tool for identifying liquid crystal phases through their characteristic textures.

Expected Textures of 9CB:

  • Smectic A (SmA): Typically exhibits a "focal conic" texture, which appears as a collection of fan-shaped domains or polygonal structures.[3] In a homeotropically aligned cell, the SmA phase will appear dark (extinct) because the optic axis is parallel to the direction of light propagation.

  • Nematic (N): Often shows a "Schlieren" texture, characterized by dark brushes that emanate from point defects (disclinations).[8] The number of brushes meeting at a point defect can be used to determine the strength of the defect.

Troubleshooting Workflow for Atypical Textures:

G start Atypical POM Textures Observed sample_prep Review sample preparation: - Cleanliness of slides - Uniformity of sample thickness - Type of alignment layer start->sample_prep re_prepare Re-prepare the sample on new, clean slides sample_prep->re_prepare Suboptimal thermal_history Consider the thermal history of the sample sample_prep->thermal_history Optimal re_prepare->thermal_history anneal Anneal the sample by heating to the isotropic phase and cooling slowly thermal_history->anneal Rapid cooling used focus Check the focus and microscope settings thermal_history->focus Slow cooling used anneal->focus adjust_microscope Adjust focus and condenser/polarizer alignment focus->adjust_microscope Suboptimal compare Compare with reference images of known 9CB textures focus->compare Optimal adjust_microscope->compare

Caption: A logical workflow for troubleshooting unexpected textures observed in 9CB via polarized optical microscopy.

Causality Explained:

  • Sample Preparation: The interface between the liquid crystal and the glass slide plays a crucial role in determining the molecular alignment and, consequently, the observed texture.[9][10] Contaminants on the slide can pin the liquid crystal molecules in undesirable orientations, leading to a high density of defects.

  • Thermal History: The texture of a liquid crystal phase is highly dependent on how that phase was formed. A sample that is cooled slowly from the isotropic phase will have more time to form large, well-ordered domains, resulting in a "cleaner" texture. A rapidly cooled sample will have a more defect-rich, "grainy" appearance.

  • Microscope Optics: Proper alignment of the polarizers and condenser is essential for obtaining high-contrast images. A misaligned microscope can lead to a loss of extinction and the appearance of artifacts.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the characterization of 9CB using DSC and POM.

Protocol 1: Differential Scanning Calorimetry (DSC) of 9CB

Objective: To accurately determine the phase transition temperatures and enthalpies of 9CB.

Materials:

  • 9CB sample

  • DSC instrument with a cooling accessory

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • High-purity indium for calibration

Procedure:

  • Calibration: Calibrate the DSC for temperature and enthalpy using a fresh sample of high-purity indium. Follow the instrument manufacturer's instructions for the calibration procedure.

  • Sample Preparation: a. Tare an empty aluminum DSC pan with its lid. b. Accurately weigh 2-5 mg of 9CB directly into the pan.[11] c. Securely seal the pan using the crimper. Ensure a hermetic seal to prevent sample loss through volatilization.

  • DSC Measurement: a. Place the sealed sample pan in the DSC sample cell and an empty, sealed pan in the reference cell. b. Equilibrate the sample at a temperature well below the crystal-to-smectic A transition (e.g., 25 °C). c. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature in the isotropic phase (e.g., 60 °C).[7] d. Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history. e. Cool the sample at the same rate back to the starting temperature. f. It is often informative to perform a second heating scan to check for reproducibility and to observe any changes in the thermogram after the first thermal cycle.[12]

  • Data Analysis: a. From the heating scan, determine the onset temperature and the peak temperature for each endothermic transition. The peak temperature is generally taken as the transition temperature. b. Integrate the area under each peak to determine the enthalpy of the transition (ΔH). c. Analyze the cooling scan for the corresponding exothermic peaks. Note any supercooling effects (i.e., transitions occurring at lower temperatures on cooling than on heating).

Protocol 2: Polarized Optical Microscopy (POM) of 9CB

Objective: To visually identify the liquid crystal phases of 9CB and to characterize their textures.

Materials:

  • 9CB sample

  • Polarizing optical microscope with a hot stage

  • Clean glass microscope slides and cover slips

  • (Optional) Slides with a surface alignment layer (e.g., rubbed polyimide for planar alignment)

Procedure:

  • Sample Preparation: a. Place a small amount of 9CB on a clean microscope slide. b. Gently place a cover slip over the sample. c. Heat the slide on the hot stage to the isotropic phase (e.g., 60 °C) to allow the sample to melt and spread into a thin, uniform film.[9]

  • Microscopic Observation: a. Place the slide on the hot stage of the microscope. b. Set the microscope to the cross-polarized light setting (polarizer and analyzer are perpendicular to each other). c. Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 1-2 °C/min). d. Observe the sample as it cools. The isotropic phase will appear dark. The appearance of bright, birefringent textures indicates the transition to a liquid crystal phase.[8] e. At the N-I transition, you should observe the nucleation and growth of nematic droplets, which will coalesce to form the characteristic Schlieren texture. f. Upon further cooling, at the SmA-N transition, the Schlieren texture will be replaced by the focal conic texture of the smectic A phase. g. Record images of the characteristic textures of each phase. h. You can also perform a heating run, starting from the crystalline phase, to observe the transitions in reverse.

IV. Safety Information for 4-cyano-4'-nonylbiphenyl (9CB)

While a specific safety data sheet (SDS) for 9CB was not retrieved, the hazards are expected to be similar to other cyanobiphenyl compounds like 5CB.

  • Hazard Class: May be harmful if swallowed, inhaled, or in contact with skin. May cause skin and serious eye irritation. May cause respiratory irritation.[11]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

    • Handle in a well-ventilated area or in a fume hood to avoid inhaling dust or fumes.

    • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

    • Wash hands thoroughly after handling.

Always consult the material safety data sheet (MSDS) provided by the supplier for the most up-to-date and comprehensive safety information.

V. References

  • A Molecular Field Approach to Pressure Induced Phase Transitions in Liquid Crystals: Smectic-Nematic transition. arXiv:2103.01844

  • 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts.

  • LIQUID CRYSTAL PHASES. University of HAMBURG.

  • Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PubMed Central.

  • 3.014 Materials Laboratory November 16-21, 2005 Lab Week 3 – Module γ1 DSC and Polarized light microscopy study of liquid crystals.

  • Polarization Microscope Pictures of Liquid Crystals.

  • Thermal Analysis of Liquid Crystal Mixtures. iosrjen.

  • A portable liquid crystal-based polarized light system for the detection of organophosphorus nerve gas. AIP Publishing.

  • Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro.

  • Polarized optical microscopy (POM) images of the nematic liquid crystal... ResearchGate.

  • Polarized Light Microscopy. Nikon's MicroscopyU.

  • Influences of Heating and Cooling Rates on the DSC Measurement Result.

  • A polarising microscopy image of 9CB in a cell with a) a planar... ResearchGate.

  • Study of the isotropic to smectic-A phase transition in liquid crystal and acetone binary mixtures. PubMed.

  • Interpreting DSC curves Part 1: Dynamic measurements.

  • Calorimetric study of the nematic to smectic-A and smectic-A to smectic-C phase transitions in liquid-crystal-aerosil dispersions. PubMed.

  • Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique.

  • The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles (LCNP)-#8, #9, #10, and #11. Note. ResearchGate.

  • DSC thermogram of liquid crystal (6). ResearchGate.

  • Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate. RSC Publishing.

  • Phase transitions in liquid crystals.

  • Interpreting DSC Data. UCSB MRL.

  • Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. ResearchGate.

  • Differential Scanning Calorimetry (DSC). TA Instruments.

  • Polarized microscope images of the smectic phase under shear flow at... ResearchGate.

  • /LTXLG &U\VWDO 3KDVHV.

  • How to Prepare a DSC Sample. YouTube.

  • Interpreting Unexpected Events and Transitions in DSC Results. TA Instruments.

  • Liquid crystal. Wikipedia.

  • Liquid Crystal Transitions. NETZSCH Analyzing & Testing.

  • Polarization microscopy images showing the N-N S phase transition at a... ResearchGate.

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-
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